Alendronic acid-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-amino-2,2,3,3,4,4-hexadeuterio-1-hydroxy-1-phosphonobutyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13NO7P2/c5-3-1-2-4(6,13(7,8)9)14(10,11)12/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12)/i1D2,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSPWJRAVKPPFI-NMFSSPJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C(O)(P(=O)(O)O)P(=O)(O)O)C([2H])([2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Alendronic Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Alendronic acid-d6, a deuterated internal standard crucial for the accurate quantification of the bisphosphonate drug, alendronic acid. This document details a representative synthetic protocol, in-depth characterization methodologies, and the mechanism of action of alendronic acid.
Introduction
Alendronic acid is a potent nitrogen-containing bisphosphonate used in the treatment of osteoporosis and other bone-related diseases. It functions by inhibiting farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway, thereby preventing bone resorption by osteoclasts. This compound, in which six hydrogen atoms on the butyrate backbone are replaced with deuterium, is an ideal internal standard for bioanalytical studies. Its chemical and physical properties are nearly identical to alendronic acid, but its increased mass allows for clear differentiation in mass spectrometry-based assays.
Synthesis of this compound
The synthesis of this compound is analogous to that of its non-deuterated counterpart, with the key difference being the use of a deuterated starting material. The most common approach involves the reaction of 4-aminobutyric acid-d6 with phosphorous acid and phosphorus trichloride.
Synthesis Pathway
The following diagram illustrates the general synthetic pathway for this compound.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is a representative method based on established syntheses of alendronic acid.
Materials:
-
4-Aminobutyric acid-2,2,3,3,4,4-d6
-
Phosphorous acid (H₃PO₃)
-
Phosphorus trichloride (PCl₃)
-
Methanesulfonic acid (CH₃SO₃H)
-
Deionized water
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, combine 4-aminobutyric acid-d6 (1.0 eq) and phosphorous acid (1.5 eq).
-
Add methanesulfonic acid as the solvent and stir the mixture to form a suspension.
-
Heat the mixture to 70-80°C.
-
Slowly add phosphorus trichloride (2.0 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture at 70-80°C for 18-24 hours.
-
Cool the reaction mixture to room temperature and then slowly quench by adding cold deionized water.
-
Heat the aqueous solution to reflux for 4-6 hours to hydrolyze any remaining phosphorus intermediates.
-
Cool the solution and adjust the pH to approximately 4.5 with a suitable base (e.g., sodium hydroxide solution) to initiate precipitation of the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by filtration and wash with cold deionized water and then with ethanol.
-
Recrystallize the crude product from hot water to obtain pure this compound.
-
Dry the final product under vacuum.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Starting Material | 4-Aminobutyric acid-2,2,3,3,4,4-d6 | N/A |
| CAS Number | 70607-85-1 | N/A |
| Molecular Formula | C₄H₇D₆NO₇P₂ | [1] |
| Molecular Weight | 255.13 g/mol | [1] |
| Typical Yield | 50-70% (estimated) | [2] |
| Purity | >98% | N/A |
Characterization of this compound
A comprehensive characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Ultra-Performance Liquid Chromatography (UPLC).
Characterization Workflow
The following diagram outlines the typical workflow for the characterization of synthesized this compound.
References
Physicochemical Properties of Deuterated Alendronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of deuterated alendronic acid. Given the limited availability of specific experimental data for the deuterated form, this document leverages data from its non-deuterated counterpart, alendronic acid, as a baseline. It further outlines detailed experimental protocols for the determination of these properties, which are applicable to the deuterated analogue. This guide also visualizes the established signaling pathway of alendronic acid and a general workflow for physicochemical characterization.
Deuterated alendronic acid, most commonly alendronic acid-d6, serves as a crucial internal standard in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility in pharmacokinetic and metabolic studies necessitates a thorough understanding of its fundamental physicochemical characteristics. While deuteration is not expected to significantly alter the macroscopic physicochemical properties, minor isotopic effects on properties like pKa and reaction rates can be anticipated.
Core Physicochemical Properties
The following tables summarize the key physicochemical properties of alendronic acid. These values are considered to be a close approximation for deuterated alendronic acid.
General and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₄H₇D₆NO₇P₂ | [N/A] |
| Molecular Weight | 255.17 g/mol | [N/A] |
| Appearance | Fine white powder | [1] |
| Melting Point | 233-235 °C (decomposes) | [1][2][3] |
Solubility and Partitioning
| Property | Value | Source |
| Water Solubility | 8.33 mg/mL (33.44 mM) | |
| Solubility in other solvents | Sparingly soluble in ethanol, DMSO, and dimethylformamide. Practically insoluble in chloroform. | [4] |
| LogP (calculated) | -3.5 to -6.5 | [2] |
Acidity Constants (pKa)
The pKa values for alendronic acid have been determined by potentiometric titration.[5] Deuteration may slightly alter these values due to the electronic effects of deuterium.
| Dissociation Constant | pKa Value (at 25 °C in 0.1M KCl) | Source |
| pKa1 | 2.72 ± 0.05 | [1][3] |
| pKa2 | 8.73 ± 0.05 | [1][3] |
| pKa3 | 10.5 ± 0.1 | [1][3] |
| pKa4 | 11.6 ± 0.1 | [1][3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of deuterated alendronic acid are provided below. These protocols are based on established analytical techniques.
Determination of pKa by Potentiometric Titration
This method is considered the gold standard for pKa determination.[6][7]
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Accurately weigh and dissolve a sample of deuterated alendronic acid in deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Use a solution of a neutral salt (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[7]
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the deuterated alendronic acid solution into a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Incrementally add the standardized base titrant and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past all equivalence points.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points.
-
Alternatively, the inflection points of the first derivative of the titration curve can be used to determine the equivalence points, from which the pKa values can be calculated.[5]
-
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[8][9]
-
Sample Preparation:
-
Add an excess amount of solid deuterated alendronic acid to a vial containing a known volume of purified water or a buffer of a specific pH.
-
Ensure that undissolved solid remains to confirm saturation.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
-
Phase Separation:
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid affecting the equilibrium.
-
-
Quantification:
-
Analyze the concentration of deuterated alendronic acid in the clear supernatant using a validated analytical method, such as LC-MS/MS, utilizing a calibration curve prepared with known concentrations of the compound.
-
Determination of Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[10][11][12]
-
Pre-saturation of Solvents:
-
Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
-
Partitioning:
-
Dissolve a known amount of deuterated alendronic acid in one of the pre-saturated phases.
-
Add a known volume of the other pre-saturated phase to a flask.
-
Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Allow the mixture to stand undisturbed until the two phases have completely separated.
-
-
Analysis:
-
Carefully sample each phase.
-
Determine the concentration of deuterated alendronic acid in both the n-octanol and aqueous phases using a suitable analytical technique like LC-MS/MS.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
-
Visualizations
Alendronic Acid Signaling Pathway
Alendronic acid, a nitrogen-containing bisphosphonate, primarily functions by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.[13][14][15][16] This inhibition prevents the synthesis of isoprenoid lipids, which are crucial for the post-translational modification (prenylation) of small GTP-binding proteins essential for osteoclast function and survival.
Experimental Workflow for Physicochemical Profiling
The following diagram illustrates a generalized workflow for the experimental determination of the key physicochemical properties of a deuterated compound like this compound.
References
- 1. chembk.com [chembk.com]
- 2. Alendronic Acid | C4H13NO7P2 | CID 2088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alendronic Acid [drugfuture.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Determination of pKa values of alendronate sodium in aqueous solution by piecewise linear regression based on acid-base potentiometric titration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Alendronate is a specific, nanomolar inhibitor of farnesyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Alendronic Acid-d6 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of alendronic acid-d6 as an internal standard in the quantitative bioanalysis of alendronic acid. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development and bioanalytical testing.
Introduction: The Analytical Challenge of Alendronic Acid
Alendronic acid, a potent nitrogen-containing bisphosphonate, is widely prescribed for the treatment of osteoporosis and other bone-related diseases.[1][2][3] Its therapeutic efficacy stems from its ability to inhibit osteoclast-mediated bone resorption.[1][3][4][5] The primary molecular target of alendronic acid is farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway of osteoclasts.[3][4][6] Inhibition of FDPS disrupts the prenylation of small GTPase signaling proteins, which are crucial for the normal function and survival of osteoclasts.[2][4]
Quantifying alendronic acid in biological matrices such as plasma and urine presents significant analytical challenges due to its high polarity, which results in poor retention on conventional reversed-phase chromatography columns and a tendency to interact with metal ions.[7][8][9] To achieve the required sensitivity and selectivity for pharmacokinetic and bioequivalence studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[7][10][11] The robustness and accuracy of these assays are critically dependent on the use of a suitable internal standard.
The Role of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is a compound added in a known amount to samples, calibrators, and quality controls. Its purpose is to correct for the variability inherent in the analytical process, including sample preparation, chromatography, and mass spectrometric detection.[12]
Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in mass spectrometry-based quantification.[8][13] A SIL IS is a form of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[14] this compound is the deuterium-labeled analog of alendronic acid.[6]
Mechanism of Action of this compound as an Internal Standard
The "mechanism of action" of this compound as an internal standard is not pharmacological but rather physicochemical and analytical. It is predicated on the principle that the SIL analog behaves nearly identically to the unlabeled analyte throughout the entire analytical workflow, while being distinguishable by the mass spectrometer.
Key aspects of its mechanism include:
-
Co-extraction and Co-elution: this compound has virtually the same physicochemical properties (polarity, pKa, solubility) as alendronic acid. This ensures that it experiences the same degree of loss or variation during sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Ideally, it also co-elutes with the analyte from the liquid chromatography column.
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting endogenous components of the biological matrix, are a major source of variability in LC-MS/MS assays.[7] Since this compound co-elutes and has the same ionization efficiency as the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be effectively normalized, leading to more accurate and precise quantification.
-
Compensation for Derivatization Inefficiency: Due to the high polarity of alendronic acid, a derivatization step is often necessary to improve its chromatographic behavior and ionization efficiency.[7][8] Common derivatizing agents include trimethylsilyldiazomethane or diazomethane, which methylate the phosphonic acid groups.[7][8][11] Any variability in the derivatization reaction efficiency will affect both the analyte and this compound equally. The response ratio therefore remains constant, ensuring the accuracy of the measurement.
-
Mass Spectrometric Distinction: The key difference between alendronic acid and this compound is their mass-to-charge ratio (m/z). The six deuterium atoms in this compound give it a mass that is 6 Daltons higher than the unlabeled compound. This mass difference allows the mass spectrometer to detect and quantify both compounds independently in the same analytical run using techniques like multiple reaction monitoring (MRM).[11]
The logical workflow for utilizing a SIL internal standard is depicted below.
Experimental Protocols
The following section outlines a typical experimental protocol for the quantification of alendronic acid in human plasma using this compound as an internal standard, compiled from published validated methods.[7][10][11]
Materials and Reagents
-
Alendronic acid reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Methanol, Acetonitrile (HPLC grade)
-
Formic acid, Ammonium acetate
-
Trimethylsilyldiazomethane (TMS-diazomethane) solution
-
Solid-phase extraction (SPE) cartridges (e.g., weak anion-exchange)
Sample Preparation
-
Spiking: To a 200 µL aliquot of human plasma, add a known concentration of this compound working solution.
-
Solid-Phase Extraction (SPE) and Derivatization:
-
Condition a weak anion-exchange SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute and derivatize the analyte and internal standard by passing a solution of TMS-diazomethane in a suitable solvent through the cartridge. This process methylates the phosphonic acid groups.[8][11]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.
The experimental workflow is illustrated in the diagram below.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., Capcell PAK-C18, 100 x 4.6 mm, 5 µm).[11]
-
Mobile Phase A: 0.1% Formic acid in 10 mM Ammonium Acetate.[11]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[11]
-
Flow Rate: 0.5 - 1.0 mL/min.[11]
-
Gradient: A gradient elution is typically used to separate the derivatized analyte from matrix components.[11]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.[11]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific mass transitions monitored for the derivatized compounds are crucial for selectivity.
-
Quantitative Data and Method Performance
The use of this compound as an internal standard enables the development of robust, sensitive, and accurate bioanalytical methods. The performance characteristics of several published LC-MS/MS assays are summarized below.
| Parameter | Method 1[11] | Method 2[10] | Method 3[15] |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Internal Standard | This compound | This compound | Not Specified |
| Technique | LC-MS/MS with derivatization | UPLC-MS/MS | HILIC-MS/MS (derivatization-free) |
| Linear Range | 0.200–30.0 ng/mL | 4.14–262.96 ng/mL | 0.2–50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL | 4.1386 ng/mL | 0.2 ng/mL |
| Intra-day Precision (%CV) | < 7.3% | Not Reported | Not Reported |
| Inter-day Precision (%CV) | < 8.9% | Not Reported | ≤ 7.1% |
| Accuracy (% of nominal) | 97.8% to 106.7% | Not Reported | -1.7% to 6.3% (as %RE) |
Therapeutic Mechanism of Alendronic Acid
For context, the therapeutic action of alendronic acid, which is mimicked by its deuterated form in biological systems but irrelevant to its function as an internal standard, is the inhibition of the mevalonate pathway in osteoclasts.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of alendronic acid in biological matrices. Its mechanism of action as an internal standard is rooted in its physicochemical similarity to the unlabeled analyte, allowing it to track and correct for variability throughout the sample preparation and analysis process. The mass difference introduced by deuterium labeling enables its distinct detection by mass spectrometry. The use of this compound has been central to the development of validated, high-throughput LC-MS/MS methods that are essential for supporting clinical trials, pharmacokinetic studies, and bioequivalence assessments of alendronic acid formulations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Alendronic acid - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. ClinPGx [clinpgx.org]
- 5. droracle.ai [droracle.ai]
- 6. medchemexpress.com [medchemexpress.com]
- 7. electrochemsci.org [electrochemsci.org]
- 8. This compound (Major) | Benchchem [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. ijprajournal.com [ijprajournal.com]
- 11. scienceopen.com [scienceopen.com]
- 12. scispace.com [scispace.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. High throughput analysis of alendronate in human samples with derivatization-free hydrophilic-interactive chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploratory Studies Using Stable Isotope-Labeled Alendronate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and applications of stable isotope-labeled alendronate in exploratory clinical studies. The use of stable isotope tracers offers a powerful tool for detailed pharmacokinetic analysis and the assessment of bone metabolism dynamics. This document outlines experimental protocols, data presentation, and the visualization of key pathways and workflows.
Introduction to Stable Isotope-Labeled Alendronate
Alendronate is a potent bisphosphonate used in the treatment of osteoporosis and other bone-related diseases. Its primary mechanism of action is the inhibition of osteoclast-mediated bone resorption. Stable isotope-labeled alendronate, typically deuterium-labeled (e.g., alendronic acid-d6), serves as an invaluable tool in clinical research. It is chemically identical to the unlabeled drug but has a higher molecular weight, allowing it to be distinguished by mass spectrometry. This enables precise quantification of the drug in biological matrices, facilitating detailed pharmacokinetic and bioavailability studies.
Experimental Protocols
Synthesis of Stable Isotope-Labeled Alendronate (Proposed Method)
Objective: To synthesize 4-amino-1-hydroxy-[2,2,3,3,4,4-D6]-butylidene-1,1-bisphosphonic acid.
Materials:
-
[2,2,3,3,4,4-D6]-4-aminobutyric acid
-
Phosphorous acid
-
Phosphorus trichloride
-
Methanesulfonic acid
-
Deionized water
-
Sodium hydroxide solution (50% w/v)
-
Methanol, anhydrous
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine [2,2,3,3,4,4-D6]-4-aminobutyric acid and one equivalent of phosphorous acid.
-
Add a minimal amount of methanesulfonic acid to dissolve the reactants.
-
Heat the reaction mixture to 65°C.
-
While maintaining the temperature at 65°C, add two equivalents of phosphorus trichloride dropwise over 20 minutes.
-
Stir the reaction mixture at 65°C overnight.
-
Cool the reaction mixture and quench by slowly adding ice-cold deionized water.
-
Transfer the mixture to a new flask and reflux for 5 hours to hydrolyze the intermediates.
-
Cool the reaction mixture in an ice bath.
-
Adjust the pH to 4.3 with a 50% sodium hydroxide solution to precipitate the bisphosphonic acid.
-
Filter the precipitate and wash with anhydrous methanol to remove any remaining methanesulfonic acid.
-
Dry the final product under vacuum.
Bioanalytical Method: LC-MS/MS for Alendronate in Human Plasma
This protocol describes a validated method for the quantification of alendronate in human plasma using a stable isotope-labeled internal standard (this compound).
Materials and Reagents:
-
Human plasma (K2EDTA)
-
Alendronate reference standard
-
This compound (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of alendronate and this compound in water.
-
Prepare serial dilutions of the alendronate stock solution with a mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of the internal standard (this compound) in a mixture of acetonitrile and water.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, calibration standard, or QC sample in a polypropylene tube, add 50 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable HILIC column (e.g., Luna 3µ HILIC 200A, 100 x 2.0 mm).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) transitions:
-
Alendronate: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
-
Optimize other parameters such as declustering potential, collision energy, and source temperature.
-
-
-
Data Analysis:
-
Quantify alendronate concentrations in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
-
Bone Turnover Marker Assays
Principle: This is a sandwich enzyme immunoassay for the quantitative measurement of CTX-I in human serum.
Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 50 µL of standards, controls, and patient serum samples to the appropriate wells of the microtiter plate pre-coated with a monoclonal antibody to CTX-I.
-
Add 100 µL of the HRP-conjugated detection antibody to each well.
-
Incubate for 2 hours at room temperature on a shaker.
-
Wash the wells three times with the provided wash buffer.
-
Add 100 µL of the TMB substrate solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 100 µL of the stop solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
-
Calculate the concentration of CTX-I in the samples from the standard curve.
Principle: This is a sandwich enzyme immunoassay for the quantitative measurement of human osteocalcin in serum.
Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 25 µL of standards, controls, and patient serum samples to the appropriate wells of the microtiter plate.
-
Add 100 µL of the HRP-conjugated monoclonal anti-osteocalcin antibody to all wells.
-
Incubate for 2 hours at room temperature on a shaker.
-
Aspirate and wash the wells three times with the provided wash buffer.
-
Add 100 µL of the stabilized chromogen (TMB substrate) to all wells.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 100 µL of the stop solution to each well.
-
Read the absorbance at 450 nm.
-
Determine the concentration of osteocalcin in the samples from the standard curve.
Data Presentation: Quantitative Summary
The use of stable isotope-labeled alendronate allows for the precise determination of key pharmacokinetic parameters. Below are tables summarizing typical data obtained from exploratory studies.
Table 1: Pharmacokinetic Parameters of Alendronate in Healthy Humans Following a Single Dose
| Parameter | Oral Administration (70 mg) | Intravenous Administration (5 mg) |
| Bioavailability (%) | ~0.6-0.7 | 100 |
| Tmax (h) | 1.0 - 2.0 | Not Applicable |
| Cmax (ng/mL) | 30 - 60 | Variable (dose-dependent) |
| Terminal Half-life (h) | ~1.5 - 2.5 | >10 years (from bone) |
| Renal Clearance (mL/min) | Not directly measured | ~70 |
Data compiled from multiple sources for illustrative purposes.
Table 2: Cumulative Urinary Excretion of Alendronate in Humans
| Time Interval | % of Administered Dose Excreted (Oral) | % of Administered Dose Excreted (IV) |
| 0-24 h | ~0.3 - 0.5 | ~40 - 50 |
| 0-36 h | ~0.4 - 0.6 | ~45 - 55 |
Data compiled from multiple sources for illustrative purposes.
Table 3: Effect of Alendronate on Bone Turnover Markers (6 months of treatment)
| Marker | Mean Percent Decrease from Baseline |
| Serum CTX-I | 50% - 70% |
| Serum Osteocalcin | 30% - 50% |
Data compiled from multiple sources for illustrative purposes.
Mandatory Visualizations
Alendronate Signaling Pathway
The primary mechanism of action of alendronate is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts. This disruption prevents the synthesis of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTPase signaling proteins, which are crucial for osteoclast function and survival.
Experimental Workflow for Alendronate Bioanalysis
The following diagram illustrates the typical workflow for the analysis of alendronate in human plasma samples using stable isotope dilution LC-MS/MS.
Conclusion
The use of stable isotope-labeled alendronate is a cornerstone of modern exploratory studies in the field of bone metabolism. The detailed protocols and data presented in this guide highlight the precision and utility of these methods in elucidating the pharmacokinetic profile and pharmacodynamic effects of alendronate. The ability to accurately quantify the drug and its impact on bone turnover markers provides invaluable information for drug development professionals and researchers, ultimately contributing to the optimization of therapeutic strategies for bone diseases.
understanding deuterium kinetic isotope effect in alendronate analysis
An In-depth Technical Guide to Understanding the Deuterium Kinetic Isotope Effect in Alendronate Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of deuterium and the kinetic isotope effect (KIE) in the analysis of alendronate, a bisphosphonate medication used to treat osteoporosis. While the classical metabolic KIE is not a significant factor in the pharmacology of alendronate, understanding the nuances of isotope effects is critical in the context of its quantitative bioanalysis, where deuterated alendronate serves as an indispensable tool.
The Deuterium Kinetic Isotope Effect: A Theoretical Primer
The kinetic isotope effect is a phenomenon wherein the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. The deuterium KIE is the most common in medicinal chemistry and arises from the mass difference between hydrogen (¹H) and its heavier, stable isotope deuterium (²H or D).
The foundational reason for the KIE is the difference in the zero-point vibrational energy of a carbon-hydrogen (C-H) bond compared to a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it. If the cleavage of this bond is the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound. This is known as a primary KIE .
Medicinal chemists often leverage the KIE to slow the metabolism of drugs, particularly those cleared by cytochrome P450 enzymes, which frequently involve C-H bond cleavage.[1][2] By replacing a metabolically labile hydrogen with deuterium, the drug's half-life can be extended.
Alendronate: Pharmacology and the Limited Role of Metabolic KIE
Alendronate is a potent inhibitor of bone resorption. Its primary mechanism of action is the inhibition of farnesyl diphosphate synthase (FDPS) , a key enzyme in the mevalonate pathway within osteoclasts.[3][4] By inhibiting FDPS, alendronate prevents the synthesis of isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These lipids are essential for the post-translational modification (prenylation) of small GTPase signaling proteins, which are vital for osteoclast function and survival.[5]
Alendronate itself is not significantly metabolized in the body. It is poorly absorbed orally, and the portion that reaches the bloodstream is rapidly taken up by bone or excreted unchanged by the kidneys. Since alendronate does not undergo metabolic transformation involving C-H bond cleavage, a deuterium KIE does not play a role in its pharmacokinetic profile. Furthermore, the deuterated positions in commercially available alendronate-d₆ are on the butyl chain and are not directly involved in the enzymatic binding to FDPS, making a pharmacological KIE at the target enzyme highly improbable.
The Critical Role of Deuterated Alendronate in Bioanalysis
The primary application of deuterium in the context of alendronate is the use of deuterated alendronate (alendronate-d₆) as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]
An SIL-IS is considered the "gold standard" for quantitative mass spectrometry because it has nearly identical chemical and physical properties to the analyte. It co-elutes chromatographically and experiences the same effects of sample extraction, derivatization, and matrix-induced ion suppression or enhancement. Because the SIL-IS and the analyte can be distinguished by their mass difference, the ratio of their detector responses provides a highly accurate and precise measure of the analyte's concentration.
Data Presentation: Mass Spectrometry Parameters
Quantitative analysis of alendronate typically requires derivatization to improve its chromatographic behavior and ionization efficiency. The table below summarizes typical mass transitions for derivatized alendronate and its deuterated internal standard.
| Compound | Derivatizing Agent | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Alendronate | Trimethylsilyldiazomethane | 348.2 | 289.0 | [8] |
| Alendronate-d₆ | Trimethylsilyldiazomethane | 354.2 | 295.0 | [8] |
Potential Isotope Effects in the Analytical Workflow
While a metabolic KIE is not relevant for alendronate, subtle isotope effects can manifest during the analytical process.
Chromatographic Isotope Effect
In liquid chromatography, a deuterated compound may have a slightly different retention time than its non-deuterated analog.[9][10] This is because deuterium substitution can subtly alter the molecule's size and polarity, affecting its interaction with the stationary phase.[11][12] Deuterated compounds often elute slightly earlier in reversed-phase chromatography.[10] While this effect is usually small, a significant separation between the analyte and the SIL-IS peaks could lead to inaccurate quantification if they experience different levels of ion suppression. Fortunately, in most validated methods for alendronate, the analyte and alendronate-d₆ co-elute, minimizing this risk.
Kinetic Isotope Effect During Derivatization
Many analytical methods for alendronate require chemical derivatization, often targeting its primary amine or phosphonate groups.[6][13][14] It is theoretically possible for a KIE to occur during this reaction if a C-H bond adjacent to the reacting group influences the reaction rate. However, any such effect would be nullified by the use of alendronate-d₆, which undergoes the same derivatization reaction, ensuring that the ratio of derivatized analyte to derivatized internal standard remains constant.
Experimental Protocol: Quantification of Alendronate in Human Plasma
The following is a representative protocol for the determination of alendronate in human plasma using LC-MS/MS with alendronate-d₆ as an internal standard, based on methodologies described in the literature.[6][8][15]
References
- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of deuterated analogs in qualitative and quantitative investigations of the metabolism of cyclophosphamide (NSC-26271) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alendronate is a specific, nanomolar inhibitor of farnesyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are FDPS inhibitors and how do they work? [synapse.patsnap.com]
- 5. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trimethylsilyldiazomethane derivatization coupled with solid-phase extraction for the determination of alendronate in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. scienceopen.com [scienceopen.com]
- 9. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validated spectrophotometric methods for determination of Alendronate sodium in tablets through nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Alendronic Acid-d6: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Alendronic acid-d6, a deuterated analog of the bisphosphonate drug Alendronic acid. This document details its chemical properties, provides insights into its synthesis and analytical applications, and explores the biochemical pathway it influences. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing stable isotope-labeled compounds in their studies.
Chemical and Physical Properties
This compound is a stable isotope-labeled version of Alendronic acid, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass signature, making it an invaluable tool for quantitative analysis, particularly as an internal standard in mass spectrometry-based assays.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1035437-39-8 | [3] |
| Molecular Formula | C₄H₇D₆NO₇P₂ | [3] |
| Molecular Weight | 255.13 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Slightly soluble in water | [4] |
| Storage Conditions | Short-term (1 month) at -20°C; Long-term (6 months) at -80°C | [5] |
Synthesis of this compound
The synthesis of this compound is analogous to the synthesis of its non-deuterated counterpart, with the key difference being the use of a deuterated starting material. The foundational method involves the reaction of 4-aminobutyric acid-d6 with phosphorous acid and a phosphorus halide.[2][6][7][8][9]
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on established methods for the synthesis of alendronic acid.[6][7][8][9] Researchers should optimize conditions for their specific laboratory setup.
Materials:
-
4-aminobutyric acid-d6
-
Phosphorous acid (H₃PO₃)
-
Phosphorus trichloride (PCl₃)
-
Ionic liquid (e.g., 1-n-butyl-3-methylimidazolium tetrafluoroborate) or Methanesulfonic acid (as solvent)[6]
-
Deionized water
-
Ethanol (95%)
-
Hydrochloric acid (HCl) or Hydrobromic acid (HBr) for hydrolysis[7][8]
Procedure:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), combine 4-aminobutyric acid-d6 and phosphorous acid in a suitable solvent such as an ionic liquid or methanesulfonic acid.[6]
-
Heat the mixture to a temperature between 55-65°C.[6]
-
Slowly add phosphorus trichloride to the reaction mixture while maintaining the temperature.
-
Allow the reaction to proceed for several hours until completion.
-
Upon completion, the reaction mixture is hydrolyzed, typically by the addition of an acid such as HCl or HBr, followed by refluxing.[7][8]
-
After hydrolysis, the crude product is precipitated, often by the addition of ethanol.[7][8]
-
The precipitate is then collected by filtration, washed with ethanol, and dried under vacuum to yield this compound.
Note: The use of ionic liquids as a reaction medium has been reported to offer advantages such as milder reaction conditions and easier product separation.[6]
References
- 1. Alendronic Acid | C4H13NO7P2 | CID 2088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Major) | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. ALENDRONIC-D6 ACID | 1035437-39-8 [amp.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CN104558028A - Preparation method for alendronate sodium - Google Patents [patents.google.com]
- 7. EP1169326B1 - Process for preparing alendronic acid - Google Patents [patents.google.com]
- 8. US6201148B1 - Process for preparing alendronic acid - Google Patents [patents.google.com]
- 9. US20070149486A1 - Process for manufacture of 4-amino-hydroxybutylidene-1,1-bisphosphonic acid and its salts - Google Patents [patents.google.com]
A Technical Guide to Sourcing and Utilizing High-Purity Alendronic Acid-d6 for Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on sourcing high-purity Alendronic acid-d6 for research purposes. It includes a comparative summary of suppliers, detailed experimental protocols for its use, and visualizations of its mechanism of action and experimental workflows.
Sourcing High-Purity this compound
This compound, the deuterated form of the bisphosphonate Alendronic acid, is a critical tool for researchers, primarily serving as an internal standard in quantitative bioanalytical assays.[1][2] Its use significantly improves the accuracy and precision of methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for determining the pharmacokinetic profile of Alendronic acid. Several reputable suppliers offer high-purity this compound for research use.
Comparative Data of this compound Suppliers
The following table summarizes key quantitative data for this compound available from various suppliers. This information is essential for selecting the appropriate material for specific research needs.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |
| LGC Standards | This compound (Major) | 1035437-39-8 | C₄H₇D₆NO₇P₂ | 255.13 | Not specified | Not specified |
| MedchemExpress | This compound | 1035437-39-8 | C₄H₇D₆NO₇P₂ | 255.13 | >98% | Not specified |
| Santa Cruz Biotechnology | This compound (Major) | 1035437-39-8 | C₄H₇D₆NO₇P₂ | 255.13 | Not specified | Not specified |
| Simson Pharma | This compound | 1035437-39-8 | C₄H₇D₆NO₇P₂ | 255.13 | Not specified | Not specified |
| Clearsynth | Alendronate-d6 Sodium Trihydrate | 121268-17-5 (Unlabeled) | Not specified | Not specified | Not specified | Not specified |
| Pharmaffiliates | This compound (Major) | 1035437-39-8 | C₄H₇D₆NO₇P₂ | 255.13 | Not specified | Not specified |
| Acanthus Research | This compound | 66376-36-1 (Unlabeled) | C₄H₇D₆NO₇P₂ | Not specified | Not specified | Not specified |
| Benchchem | This compound (Major) | 1035437-39-8 | C₄H₇D₆NO₇P₂ | 255.13 | Not specified | Not specified |
Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise data on purity, isotopic enrichment, and impurity profiles.
Mechanism of Action of Alendronic Acid
Alendronic acid is a nitrogen-containing bisphosphonate that inhibits bone resorption.[3][4] Its primary mechanism of action is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3][4][5] This inhibition disrupts the prenylation of small GTPases, which are essential for the function and survival of osteoclasts, the cells responsible for bone breakdown.
Experimental Protocols
The primary application of this compound in research is as an internal standard for the quantification of Alendronic acid in biological matrices. Below are detailed protocols for its use in bioanalytical method validation and in a cell-based osteoclastogenesis assay.
Bioanalytical Method for Quantification of Alendronic Acid in Human Plasma using LC-MS/MS
This protocol describes a validated method for the determination of Alendronic acid in human plasma using this compound as an internal standard.[1][6]
3.1.1. Materials and Reagents
-
Alendronic acid reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Trimethylsilyldiazomethane solution
-
Weak anion-exchange solid-phase extraction (SPE) cartridges
3.1.2. Preparation of Stock and Working Solutions
-
Alendronic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve the Alendronic acid reference standard in ultrapure water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent mixture (e.g., water:methanol, 50:50 v/v) to create calibration standards and quality control (QC) samples.
3.1.3. Sample Preparation (Solid-Phase Extraction and Derivatization)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 50 µL of the this compound internal standard working solution and vortex.
-
Condition the weak anion-exchange SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the analyte and internal standard with a solution of trimethylsilyldiazomethane in an appropriate solvent. This step simultaneously derivatizes the phosphonic acid groups.[6]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3.1.4. LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., 100 x 4.6 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of acetonitrile (containing 0.1% formic acid) and 10 mM ammonium acetate (containing 0.1% formic acid).[6]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple-reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions:
3.1.5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, accuracy, precision, recovery, calibration curve, sensitivity, reproducibility, and stability.[7][8]
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. electrochemsci.org [electrochemsci.org]
- 3. Effects of Alendronate and Dexamethasone on Osteoclast Gene Expression and Bone Resorption in Mouse Marrow Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Structural Elucidation of Alendronic Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies used to confirm the chemical structure and isotopic labeling of Alendronic acid-d6. This deuterated analog is a critical tool in pharmaceutical research, primarily serving as an internal standard for the accurate quantification of Alendronic acid in biological matrices.
Introduction to this compound
Alendronic acid is a potent nitrogen-containing bisphosphonate used to treat osteoporosis and other bone diseases by inhibiting osteoclast-mediated bone resorption[1]. This compound is a stable isotope-labeled version of the parent drug, where six hydrogen atoms on the butyric acid backbone have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Alendronic acid in its biological activity but has a distinct, higher molecular weight.
The primary application of this compound is as an internal standard in quantitative assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2][3][4]. Its near-identical physicochemical properties ensure it behaves similarly to the unlabeled analyte during sample extraction, chromatography, and ionization, while its unique mass allows for its distinct detection. This co-elution and differential detection are the gold standard for correcting analytical variability and ensuring the highest accuracy and precision in bioanalytical methods[2].
The synthesis of this compound typically starts with a deuterated precursor, 4-aminobutyric acid-d6 (GABA-d6)[5][6][7]. The structural confirmation of the final product is paramount to ensure the correct number and position of deuterium atoms have been incorporated and that the overall molecular structure is correct. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Core Analytical Techniques for Structural Elucidation
The definitive structural elucidation of this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods provide orthogonal information, confirming both the molecular mass and the precise location of the isotopic labels.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone for confirming the successful incorporation of the six deuterium atoms. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, allowing for the unambiguous determination of its elemental formula. For this compound, the expected mass will be approximately 6.038 Da (6 x 1.0063 Da) greater than that of unlabeled Alendronic acid.
Tandem mass spectrometry (MS/MS) is further used to confirm the location of the deuterium labels. By inducing fragmentation of the parent ion and analyzing the resulting product ions, it can be verified that the deuterium atoms are located on the butyrate portion of the molecule. In quantitative methods, specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard[2][3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unequivocal evidence of the location of the deuterium labels by probing the magnetic properties of atomic nuclei.
-
¹H NMR (Proton NMR): In the ¹H NMR spectrum of unlabeled Alendronic acid, signals corresponding to the protons on the butyrate chain are observed. For this compound, these signals are expected to be absent or significantly diminished, confirming the replacement of hydrogen with deuterium at these positions.
-
³¹P NMR (Phosphorus NMR): As a bisphosphonate, Alendronic acid contains two phosphonate groups. ³¹P NMR is used to confirm the integrity of this critical functional group. A single characteristic signal is expected for the two equivalent phosphorus atoms[8]. The chemical shift in the ³¹P NMR spectrum is not significantly affected by the deuteration of the carbon backbone.
-
²H NMR (Deuterium NMR): While less common for routine confirmation, a ²H NMR spectrum could be acquired to directly observe the deuterium nuclei, providing further definitive proof of their presence and location.
Data Presentation
Quantitative data for Alendronic acid and its deuterated analog are summarized below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Alendronic Acid | This compound |
| Molecular Formula | C₄H₁₃NO₇P₂ | C₄H₇D₆NO₇P₂ |
| Average Molecular Weight | 249.10 g/mol | ~255.13 g/mol |
| Monoisotopic Mass | 249.01673 Da | 255.05443 Da |
| CAS Number | 66376-36-1 | 1035437-39-8 |
Table 2: Expected Mass Spectrometry Data (after derivatization with TMS-diazomethane)
| Ion / Transition | Analyte | Expected m/z | Reference |
| Precursor Ion [M+H]⁺ | Alendronic Acid Derivative | 348.2 | [2] |
| Precursor Ion [M+H]⁺ | This compound Derivative | 354.2 | [2] |
| Product Ion 1 | Alendronic Acid Derivative | 289.0 | [2] |
| Product Ion 1 | This compound Derivative | 295.0 | [2] |
| Product Ion 2 | Alendronic Acid Derivative | 163.0 | [3] |
| Product Ion 2 | This compound Derivative | 168.1 | [3] |
| Note: Alendronic acid is highly polar and requires derivatization, commonly with trimethylsilyldiazomethane (TMS-diazomethane), to improve chromatographic retention and ionization efficiency. The masses shown reflect the heptamethyl derivative. |
Table 3: Expected NMR Spectroscopy Data (in D₂O)
| Nucleus | Unlabeled Alendronic Acid (Expected Shifts) | This compound (Expected Changes) |
| ¹H NMR | ~3.0 ppm (triplet, -CH₂-N) ~2.0 ppm (multiplet, -CH₂-) ~1.9 ppm (multiplet, -C-CH₂-C) | Absence of signals at ~3.0, ~2.0, and ~1.9 ppm. |
| ³¹P NMR | ~19.6 ppm (singlet) | No significant change expected. Signal at ~19.6 ppm.[8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol: LC-MS/MS Analysis
This protocol describes a typical method for the quantification of Alendronic acid in human plasma using this compound as an internal standard. Due to the high polarity of bisphosphonates, the protocol involves derivatization to enhance chromatographic performance on a standard C18 column[3].
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 500 µL of plasma sample, add 100 µL of this compound internal standard solution.
-
Condition a weak anion-exchange (WAX) SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water followed by methanol to remove interferences.
-
-
On-Cartridge Derivatization:
-
To the SPE cartridge containing the bound analyte and internal standard, add 2 M trimethylsilyldiazomethane in hexane.
-
Allow the derivatization reaction to proceed for approximately 30 minutes at room temperature. This step methylates the phosphonic acid groups.
-
-
Elution:
-
Elute the derivatized products from the SPE cartridge with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 300 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Capcell PAK-C18, 100 mm x 4.6 mm, 5 µm)[3].
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Total Run Time: ~7 minutes.
-
-
Mass Spectrometry Conditions:
Protocol: NMR Spectroscopy Analysis
This protocol outlines the general procedure for acquiring ¹H and ³¹P NMR spectra for structural confirmation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large interfering solvent signal in the ¹H spectrum.
-
Transfer the solution to a 5 mm NMR tube[9]. Ensure the sample height in the tube is adequate for the spectrometer's detector coil (typically ~4 cm)[10].
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard 1D proton experiment.
-
Parameters:
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of nuclei).
-
Acquisition Time: ~2-3 seconds.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum using an internal standard or the residual HDO signal.
-
-
³¹P NMR Acquisition:
-
Spectrometer: Same spectrometer as for ¹H NMR.
-
Experiment: Standard 1D phosphorus experiment with proton decoupling.
-
Parameters:
-
Number of Scans: 128-256.
-
Relaxation Delay (d1): 15 seconds (longer delay often needed for phosphorus)[11].
-
Acquisition Time: ~1-2 seconds.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to an external standard (e.g., 85% H₃PO₄).
-
Visualizations
The following diagrams illustrate key workflows and relationships in the analysis of this compound.
Caption: Workflow for the complete structural elucidation of this compound.
Caption: Use of this compound as an internal standard in a quantitative assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) fro...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. depts.washington.edu [depts.washington.edu]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Navigating the Physicochemical Landscape of Alendronic Acid-d6: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alendronic acid, a potent bisphosphonate, is a cornerstone in the management of osteoporosis and other bone-related disorders. Its deuterated analog, Alendronic acid-d6, serves as an invaluable tool in pharmacokinetic and bioanalytical studies, enabling precise quantification and metabolic tracking. A thorough understanding of its solubility and stability in various solvents is paramount for the development of robust analytical methods, formulation design, and ensuring the integrity of research data. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound, supported by experimental protocols and visual workflows.
Core Data Summary
The following tables summarize the available quantitative data on the solubility and stability of this compound and its non-deuterated counterpart, Alendronic acid. It is important to note that specific data for the deuterated form is limited, and in such cases, data for Alendronic acid is provided as a close surrogate.
Table 1: Solubility of this compound and Alendronic Acid
| Compound | Solvent | Solubility | Conditions |
| This compound | Water (H₂O) | 3.7 mg/mL[1] | Ultrasonic and warming and heat to 60°C[1] |
| Alendronic Acid (as sodium salt) | Water (H₂O) | Soluble[2] | - |
| Alendronic Acid (as sodium salt) | Phosphate-Buffered Saline (PBS), pH 7.2 | Approx. 0.25 mg/mL[3] | - |
| Alendronic Acid | 0.5 M Sodium Hydroxide (NaOH) | 6.05 mg/mL | - |
| Alendronic Acid | Dimethyl Sulfoxide (DMSO) | Insoluble | Fresh DMSO should be used as moisture can reduce solubility. |
| Alendronic Acid (as sodium salt) | Ethanol | Sparingly soluble[3] | - |
| Alendronic Acid (as sodium salt) | Dimethylformamide (DMF) | Sparingly soluble[3] | - |
| Alendronic Acid (as sodium salt) | Chloroform | Practically insoluble[2] | - |
Table 2: Stability of this compound and Alendronic Acid
| Compound | Condition | Solvent/Matrix | Stability Profile |
| This compound | Storage | Stock Solution | Stable for 6 months at -80°C and 1 month at -20°C.[1] |
| Alendronic Acid (as sodium salt) | Solid State | - | Stable for at least two years at -20°C.[3] |
| Alendronic Acid (as sodium salt) | Aqueous Solution | - | Recommended not to store for more than one day.[3] |
| Alendronic Acid | Forced Degradation (Acidic) | - | Significant degradation observed. |
| Alendronic Acid | Forced Degradation (Basic) | - | Significant degradation observed. |
| Alendronic Acid | Forced Degradation (Oxidative) | - | Significant degradation observed. |
| Alendronic Acid | Forced Degradation (Hydrolytic) | - | Stable. |
| Alendronic Acid | Forced Degradation (Thermal) | - | Stable. |
| Alendronic Acid | Forced Degradation (Photolytic) | - | Stable, as it does not contain chromophores that absorb at wavelengths >290 nm.[4] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating solubility and stability data. The following sections outline standardized methodologies for these assessments.
Protocol 1: Determination of Equilibrium Solubility
This protocol describes a method for determining the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector or a derivatization-based UV/fluorescence detector)
-
Analytical balance
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Dilution: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or other appropriate units.
Protocol 2: Stability-Indicating Forced Degradation Study
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl) solution (for acid hydrolysis)
-
Sodium hydroxide (NaOH) solution (for base hydrolysis)
-
Hydrogen peroxide (H₂O₂) solution (for oxidation)
-
High-purity water
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of HCl solution (e.g., 0.1 N HCl). Heat the mixture (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of NaOH solution (e.g., 0.1 N NaOH). Heat the mixture (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of H₂O₂ solution (e.g., 3% H₂O₂). Keep the mixture at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., at 70°C) for a specified duration. Dissolve the sample in a suitable solvent before analysis. Also, expose a solution of this compound to heat.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be protected from light.
-
Analysis: At predetermined time points, withdraw samples from each stress condition and analyze them using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.
-
Evaluation: Calculate the percentage of degradation for each condition. Identify and, if possible, characterize any significant degradation products.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for solubility determination and stability testing.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Forced Degradation Stability Study.
Signaling Pathways and Logical Relationships
While this compound is primarily used as an internal standard and does not have a direct signaling pathway, its non-deuterated counterpart, Alendronic acid, inhibits the mevalonate pathway in osteoclasts, which is crucial for their function and survival. The following diagram illustrates this mechanism of action.
Caption: Inhibition of the Mevalonate Pathway by Alendronic Acid.
Conclusion
The solubility and stability of this compound are critical parameters that influence its application in research and development. While existing data indicates good solubility in water and limited solubility in organic solvents, a more comprehensive quantitative analysis across a wider range of solvents is warranted. Stability studies on the non-deuterated form suggest susceptibility to degradation under oxidative, acidic, and basic conditions. The provided experimental protocols and workflows offer a standardized approach for researchers to generate robust and reliable data for this compound. A deeper understanding of these physicochemical properties will ultimately contribute to the development of more effective and reliable analytical methods and formulations.
References
Methodological & Application
Application Note: Quantification of Alendronate in Human Plasma using Alendronic Acid-d6 with LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alendronate is a bisphosphonate medication widely used in the treatment of osteoporosis and other bone-related diseases.[1] Accurate quantification of alendronate in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. However, its high polarity, low volatility, and lack of a strong chromophore make it challenging to analyze using conventional methods.[2][3] This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of alendronate in human plasma, utilizing its deuterated analog, Alendronic acid-d6, as an internal standard (IS) to ensure accuracy and precision.[4][5]
The described protocol involves protein precipitation, derivatization of alendronate and the internal standard, followed by LC-MS/MS analysis. Derivatization is often employed to improve the chromatographic retention and ionization efficiency of alendronate.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for alendronate quantification in human plasma.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 0.200–30.0 ng/mL | [8] |
| 2.015–793.333 ng/mL | [3] | |
| 4.1386 to 262.9557 ng/mL | [4] | |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL | [8] |
| 2.015 ng/mL | [2] | |
| Limit of Detection (LOD) | 0.504 ng/mL | [2] |
Table 2: Accuracy and Precision
| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Low | < 7.3% | < 8.9% | 97.8% to 106.7% | [8] |
| Medium | < 7.3% | < 8.9% | 97.8% to 106.7% | [8] |
| High | < 7.3% | < 8.9% | 97.8% to 106.7% | [8] |
| LLOQ | 1.71% | - | 100.37% | |
| General Range | 0.45% to 7.15% | 0.45% to 7.15% | 90.88% to 104.50% | [2][3] |
Table 3: Recovery
| Analyte | Concentration Level | Mean Recovery (%) | Reference |
| Alendronate | Low, Medium, High | 82.20 | [4] |
| This compound (IS) | - | 85.25 | [4] |
| Alendronate | Quality Control Samples | > 100 | [3] |
Experimental Protocols
Materials and Reagents
-
Alendronate Sodium (Reference Standard)
-
This compound (Internal Standard)[5]
-
Human Plasma (K2EDTA)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Trifluoroacetic Acid (TFA)
-
Trimethylsilyl diazomethane (TMSD) solution
-
Ammonium Acetate
-
Ultrapure Water
Stock and Working Solutions Preparation
-
Alendronate Stock Solution (0.85 mg/mL): Dissolve an appropriate amount of Alendronate Sodium in ultrapure water.
-
This compound (IS) Stock Solution (0.488 mg/mL): Dissolve an appropriate amount of this compound in ultrapure water.
-
Working Solutions: Prepare serial dilutions of the alendronate stock solution with a suitable solvent (e.g., ultrapure water or blank plasma) to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution is prepared by diluting the IS stock solution.
Sample Preparation
This protocol involves protein precipitation followed by derivatization.
-
Protein Precipitation:
-
Supernatant Transfer and Evaporation:
-
Derivatization:
-
Final Preparation:
-
After derivatization, the sample is ready for injection into the LC-MS/MS system.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition | Reference |
| Column | Luna 3µ HILIC 200A (100 mm x 2.0 mm) or PFP column | [4] |
| Mobile Phase | Acetonitrile and Buffer (e.g., Ammonium Acetate) in a gradient or isocratic mode. A typical ratio is 70:30 (v/v) Acetonitrile:Buffer. | [4] |
| Flow Rate | 0.4 mL/min or 0.6 mL/min | [4] |
| Column Temperature | Ambient or controlled (e.g., 40 °C) | |
| Injection Volume | 5-10 µL | |
| Run Time | Approximately 10 minutes | [2][3] |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Condition | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [2] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [2] |
| Ionspray Voltage | 5500 V | [2] |
| Temperature | 550 °C | [2] |
| Gas 1 (Nebulizer Gas) | 55 psi | [2] |
| Gas 2 (Heater Gas) | 50 psi | [2] |
| Curtain Gas | 35 psi | [2] |
| MRM Transitions | ||
| Alendronate Derivative | 348.2 → 289.0 (Quantifier), 384.2 → 163.1 (Qualifier) | [2][8] |
| This compound Derivative (IS) | 354.2 → 295.0 | [8] |
Data Analysis and Quantification
-
The concentration of alendronate in the plasma samples is determined by calculating the peak area ratio of the alendronate derivative to the this compound derivative (IS).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
The concentration of alendronate in the unknown samples is then interpolated from the linear regression of the calibration curve.
Diagrams
Caption: Experimental workflow for alendronate quantification in plasma.
Caption: Logical relationship of the quantification method.
References
- 1. lcms.cz [lcms.cz]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
Application Notes and Protocols for the Analysis of Alendronic Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of Alendronic acid-d6, a common internal standard in the quantitative analysis of Alendronic acid. The protocols are primarily designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, a widely used technique for the bioanalysis of bisphosphonates.
Alendronic acid, a potent inhibitor of bone resorption, and its deuterated analog are challenging to analyze directly due to their high polarity and lack of a strong chromophore.[1][2] Derivatization is often a necessary step to improve their chromatographic retention and detection sensitivity.[1][2][3] This document focuses on the most common and effective derivatization strategies.
Derivatization Approaches
Several derivatization reagents have been successfully employed for the analysis of alendronic acid. The most prevalent methods involve the esterification of the phosphonate groups.
-
Alkylation with Diazomethane and Trimethylsilyldiazomethane (TMS-DAM): This is a widely adopted method for bisphosphonates.[3] Derivatization with TMS-DAM, often performed on a solid-phase extraction (SPE) cartridge, integrates sample purification and derivatization into a single step, enhancing efficiency.[1][2][4] This approach improves chromatographic separation and increases detection sensitivity.[3]
-
Fluorogenic Derivatization: Reagents like o-phthalaldehyde (OPA), when reacted with the primary amino group of alendronate in the presence of a thiol, yield a fluorescent derivative suitable for fluorescence detection.[5]
-
Chromogenic Derivatization: Reagents such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) and 2,4-dinitrofluorobenzene (DNFB) react with the primary amine to produce colored products that can be detected spectrophotometrically.[6][7]
While derivatization is common, derivatization-free methods using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry have also been developed, offering a simpler and more environmentally friendly alternative.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for alendronic acid, often using this compound as an internal standard.
Table 1: LC-MS/MS Methods with Derivatization
| Derivatizing Reagent | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Precision (%RSD) | Accuracy (%) | Citation |
| Trimethylsilyldiazomethane | Human Plasma | 1.00 - 1,000 | 1.00 | < 15 | 98.1 - 100.2 | [1][2] |
| Trimethylsilyldiazomethane | Human Plasma | 0.200 - 30.0 | 0.200 | < 8.9 | 97.8 - 106.7 | [4] |
| Diazomethane | Human Urine | Not Specified | 0.250 | < 5.0 | 93.4 - 107.0 | [10] |
Table 2: Derivatization-Free HILIC-MS/MS Method
| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%) | Citation |
| HILIC-MS/MS | Human Plasma | 0.2 - 50 | 0.2 | < 7.1 | -1.7 to 6.3 | [8] |
Experimental Protocols
Protocol 1: On-Cartridge Derivatization with Trimethylsilyldiazomethane (TMS-DAM) for LC-MS/MS Analysis
This protocol is based on a widely used method that combines solid-phase extraction with derivatization for the analysis of alendronate in human plasma, using this compound as the internal standard.[1][2][4]
Materials:
-
This compound (internal standard)
-
Human plasma samples
-
Weak anion-exchange (WAX) solid-phase extraction (SPE) cartridges
-
Trimethylsilyldiazomethane (TMS-DAM) solution (2.0 M in hexanes)
-
Methanol (HPLC grade)
-
Water (deionized)
-
Hydrochloric acid (1 M)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Formic acid (HPLC grade)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Thaw frozen human plasma samples to room temperature.
-
To 0.5 mL of plasma, add the internal standard (this compound) solution.
-
Dilute the sample with 1.4 mL of water.
-
Acidify the sample using 50 µL of 1 M HCl.[2]
-
Vortex the sample for 1 minute.
-
-
Solid-Phase Extraction (SPE):
-
Condition the WAX SPE cartridges with 2.0 mL of methanol followed by 2.0 mL of water.
-
Load the prepared plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2.0 mL of water, followed by 2.0 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
On-Cartridge Derivatization:
-
Prepare the derivatization reagent by adding 3.0 mL of 2.0 M TMS-DAM in hexanes to 9.75 mL of methanol:water (3:0.25, v/v) under a nitrogen atmosphere.[2]
-
Apply the freshly prepared derivatization reagent to the SPE cartridge.
-
Allow the derivatization reaction to proceed on the cartridge for a specified time (e.g., 30 minutes at room temperature).
-
-
Elution:
-
LC-MS/MS Analysis:
-
Inject an aliquot of the eluate into the LC-MS/MS system.
-
Perform chromatographic separation on a C18 column (e.g., Capcell PAK-C18).[1][4]
-
The mobile phase typically consists of a gradient of acetonitrile with 0.1% formic acid and 10 mM ammonium acetate with 0.1% formic acid.[4]
-
Detect the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor the transitions for the derivatized alendronic acid (e.g., m/z 348.2 → 289.0) and the derivatized this compound internal standard (e.g., m/z 354.2 → 295.0).[4]
-
Visualizations
Caption: Workflow for On-Cartridge Derivatization of Alendronic Acid.
References
- 1. Trimethylsilyldiazomethane derivatization coupled with solid-phase extraction for the determination of alendronate in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. High throughput analysis of alendronate in human samples with derivatization-free hydrophilic-interactive chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Quantification of Alendronic Acid in Plasma Using Alendronic Acid-d6 Internal Standard for Pharmacokinetic Studies
Introduction
Alendronic acid is a potent bisphosphonate medication widely prescribed for the treatment and prevention of osteoporosis and other bone metabolism disorders.[1][2] It functions by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures.[1][3] Pharmacokinetic (PK) studies of alendronic acid are essential for optimizing dosing regimens and ensuring therapeutic efficacy. However, the bioanalysis of alendronic acid presents significant challenges due to its high polarity, poor ionization efficiency in mass spectrometry, and very low oral bioavailability (less than 1%).[2][3]
To overcome these analytical hurdles and ensure accurate quantification, the use of a stable isotope-labeled (SIL) internal standard is crucial. Alendronic acid-d6, a deuterated analog, is the ideal internal standard for LC-MS/MS-based bioanalysis.[4][5] Because SIL internal standards have nearly identical physicochemical properties to the analyte, they co-elute chromatographically and experience similar extraction recovery and matrix effects.[6][7][8] This allows for the correction of variability during sample preparation and analysis, leading to highly accurate, precise, and reproducible results essential for reliable pharmacokinetic evaluation.[9][10][11]
This document provides a detailed protocol for the quantification of alendronic acid in human plasma using this compound as an internal standard, employing a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
The Rationale for Using a Stable Isotope-Labeled Internal Standard
The fundamental principle of using a SIL internal standard like this compound is to add a known quantity to every sample, calibrator, and quality control (QC) sample at the beginning of the sample preparation process.[12] The analyte's concentration is then determined by the ratio of the analyte's response to the internal standard's response. This ratio normalization corrects for potential errors introduced during various stages of the analysis.
Caption: Logic of using a stable isotope-labeled internal standard.
Experimental Protocol
This protocol outlines a validated LC-MS/MS method for the determination of alendronic acid in plasma. Due to the poor chromatographic retention and ionization of native alendronic acid, a derivatization step is typically required to enhance sensitivity and chromatographic performance.[5][13][14]
1. Materials and Reagents
-
Alendronic Acid reference standard
-
This compound internal standard (IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Trimethylsilyldiazomethane (derivatizing agent)
-
Ultrapure water
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Alendronic Acid and this compound in ultrapure water.
-
Working Solutions: Prepare serial dilutions of the alendronic acid stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in acetonitrile.
3. Sample Preparation Workflow The sample preparation involves protein precipitation, followed by derivatization to improve the analytical characteristics of alendronic acid.
Caption: Sample preparation workflow for alendronic acid analysis.
4. LC-MS/MS Analysis Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 Column (e.g., Capcell PAK-C18, 100x4.6 mm, 5 µm)[15] |
| Mobile Phase A | 10 mM Ammonium acetate with 0.1% formic acid in water[15] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[15] |
| Flow Rate | 0.5 mL/min |
| Gradient | Linear gradient, adjusted for optimal separation |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode (after derivatization) |
| MRM Transition (Analyte) | m/z 348.2 → 289.0 (for derivatized alendronic acid)[5][15] |
| MRM Transition (IS) | m/z 354.2 → 295.0 (for derivatized this compound)[5][15] |
| Table 1: LC-MS/MS Parameters for the Analysis of Derivatized Alendronic Acid. |
Method Validation and Performance
The described method should be validated according to regulatory guidelines. Key validation parameters are summarized below with typical acceptance criteria.
| Validation Parameter | Typical Result/Criteria |
| Linearity Range | 0.200 – 30.0 ng/mL[5][15] |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL[5][15] |
| Intra-day Precision (%CV) | < 7.3%[5][15] |
| Inter-day Precision (%CV) | < 8.9%[5][15] |
| Accuracy (% Nominal) | 97.8% to 106.7%[5][15] |
| Mean Recovery (Analyte) | 87.6% - 99.4%[15] |
| Mean Recovery (IS) | Consistent with analyte recovery[4] |
| Table 2: Summary of Bioanalytical Method Validation Parameters. |
Application in a Pharmacokinetic Study
This validated method can be applied to determine the plasma concentration-time profile of alendronic acid following administration.
1. Study Design A typical study involves administering a single oral dose of alendronic acid (e.g., 70 mg) to healthy volunteers.[10][16] Serial blood samples are collected at predefined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours post-dose). Plasma is harvested by centrifugation and stored at -80°C until analysis.
Caption: General workflow for a pharmacokinetic study.
2. Data Analysis and Results Plasma concentrations are plotted against time to generate a pharmacokinetic profile. Key PK parameters are then calculated using non-compartmental analysis.
| Pharmacokinetic Parameter | Mean Value (± SD) |
| Cmax (ng/mL) | 60.15 (± 37.12)[15] |
| Tmax (h) | ~1.0[5][15] |
| AUC0–t (h·ng/mL) | 167.11 (± 110.87)[15] |
| t1/2 (h) | 1.84[5][15] |
| Table 3: Example Pharmacokinetic Parameters of Alendronic Acid in Healthy Volunteers Following a 70 mg Oral Dose. |
The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of alendronic acid in biological matrices for pharmacokinetic studies. The described LC-MS/MS method, incorporating a necessary derivatization step, provides the required sensitivity and specificity to overcome the inherent analytical challenges associated with this compound. This robust methodology enables researchers to generate high-quality pharmacokinetic data, which is fundamental to understanding the absorption, distribution, metabolism, and excretion of alendronic acid, thereby supporting drug development and ensuring its safe and effective clinical use.
References
- 1. patient.info [patient.info]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics of alendronate: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. admescope.com [admescope.com]
- 11. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 13. tandfonline.com [tandfonline.com]
- 14. alendronate in LC-MS/MS - Chromatography Forum [chromforum.org]
- 15. Bioequivalence of generic alendronate sodium tablets (70 mg) to Fosamax® tablets (70 mg) in fasting, healthy volunteers: a randomized, open-label, three-way, reference-replicated crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application of Alendronic Acid-d6 in Bioequivalence Studies of Alendronate
Introduction
Alendronate, a bisphosphonate, is a widely prescribed medication for the treatment of osteoporosis and other bone diseases.[1] Establishing the bioequivalence of generic alendronate formulations is crucial to ensure their therapeutic interchangeability with the innovator product. Due to the low plasma concentrations of alendronate and its challenging analytical properties, robust and sensitive bioanalytical methods are required.[2][3] The use of a stable isotope-labeled internal standard, such as Alendronic acid-d6, is highly recommended by regulatory agencies for quantitative bioanalysis to ensure accuracy and precision.[4][5] This deuterated analog of alendronate serves to normalize variability during sample preparation and analysis, thereby enhancing the reliability of bioequivalence studies.[6][7]
This compound is the deuterium-labeled form of alendronic acid and is utilized as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical structure is identical to alendronate, with the key difference being the replacement of hydrogen atoms with deuterium. This mass difference allows for its differentiation by a mass spectrometer.[5]
Experimental Protocols
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is a common approach for the determination of alendronate in human plasma, with this compound as the internal standard.[8]
Sample Preparation
A crucial step in the analysis of alendronate from biological matrices is sample preparation, which often involves extraction and derivatization.
Solid-Phase Extraction (SPE) and Derivatization:
-
Take a 500 µL aliquot of human plasma.[2]
-
Spike the plasma sample with 100 µL of a 50 ng/mL solution of d6-alendronic acid (internal standard).[2]
-
Dilute the mixture with 1.4 mL of water.[2]
-
Adjust the pH to 4 using 50 µL of 1M HCl.[2]
-
Vortex the mixture for 1 minute.[2]
-
Load the mixture onto a Waters Oasis WAX 6 cc/150 mg cartridge that has been pre-conditioned with 2.0 mL of methanol and equilibrated with 2.0 mL of 20 mM HCl followed by 2.0 mL of water.[2]
-
Wash the cartridge with 2.0 mL of 20 mM HCl and then with 2.0 mL of methanol.[2]
-
Elute the analyte and internal standard sequentially with 2.0 mL of the derivatization reagent (e.g., trimethylsilyldiazomethane) and 1 mL of methanol.[2]
-
Collect the elutions in silylated capped glass tubes and allow the derivatization reaction to proceed for 30 minutes.[2]
-
Dry the samples at 40°C under a stream of nitrogen.[2]
-
Reconstitute the residue in 300 µL of the mobile phase for LC-MS/MS analysis.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Chromatographic Conditions:
-
LC System: A validated LC-MS/MS system is employed for the analysis.[2]
-
Column: Capcell PAK-C18 column.[2]
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and 10 mM ammonium acetate with 0.1% formic acid (B).[2]
-
Flow Rate: 0.5 mL/min, with an increase to 1.0 mL/min during the gradient.[2]
-
Injection Volume: 20 µL.[2]
-
Total Run Time: 7.0 minutes.[2]
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions:
Data Presentation
The following tables summarize the quantitative data from a validated LC-MS/MS method for the determination of alendronate in human plasma using this compound as an internal standard.
Table 1: Calibration Curve and Linearity [2]
| Parameter | Value |
| Linearity Range | 0.200 – 30.0 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL |
Table 2: Precision and Accuracy [2]
| Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% of Nominal Value) | |
| Value | <7.3% | <8.9% | 97.8% to 106.7% |
Table 3: Recovery [8]
| Analyte | Average Recovery (%) |
| Alendronate | 82.20 |
| This compound (IS) | 85.25 |
Bioequivalence Study Design and Pharmacokinetic Parameters
A typical bioequivalence study for alendronate is a randomized, open-label, crossover study in healthy volunteers under fasting conditions.[2][9]
Table 4: Pharmacokinetic Parameters of Alendronic Acid (70 mg Tablet) [2]
| Parameter | Test Product (Generic) | Reference Product (Fosamax®) - Dose 1 | Reference Product (Fosamax®) - Dose 2 |
| Cmax (ng/mL) | 64.78 ± 43.76 | 56.62 ± 31.95 | 60.15 ± 37.12 |
| AUC0–t (h·ng/mL) | 150.36 | 148.15 | 167.11 |
| t1/2 (h) | 1.76 | 1.73 | 1.84 |
Visualizations
Caption: Workflow for the bioanalytical determination of alendronate in human plasma.
Caption: Logical flow of a bioequivalence study for alendronate.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioequivalence of generic alendronate sodium tablets (70 mg) to Fosamax® tablets (70 mg) in fasting, healthy volunteers: a randomized, open-label, three-way, reference-replicated crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Alendronate Analysis Using a Deuterated Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alendronate, a bisphosphonate, is a potent inhibitor of bone resorption used in the treatment of osteoporosis and other bone diseases. Due to its high polarity, low volatility, and lack of a strong chromophore, the quantitative analysis of alendronate in biological matrices presents significant analytical challenges. The use of a stable isotope-labeled internal standard, such as d6-alendronate, is crucial for accurate and precise quantification by compensating for matrix effects and variability during sample preparation and analysis, particularly when using mass spectrometry.[1][2] This document provides detailed application notes and protocols for common sample preparation techniques for the analysis of alendronate using a deuterated internal standard.
Method 1: Solid-Phase Extraction (SPE) with Derivatization
This method is widely employed for the analysis of alendronate in plasma and urine, offering excellent sample cleanup and concentration.[3][4] Derivatization is necessary to improve the chromatographic retention and detection sensitivity of alendronate.[3][4][5]
Experimental Protocol
1. Materials and Reagents:
-
Alendronate sodium and d6-alendronate disodium (internal standard)[1]
-
Human plasma (K2EDTA) or urine
-
Weak anion-exchange solid-phase extraction (SPE) cartridges
-
Trimethylsilyldiazomethane (TMS-diazomethane) solution (2 M in hexanes)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
1 M HCl
2. Sample Preparation Workflow:
Caption: Solid-Phase Extraction and Derivatization Workflow.
3. Detailed Steps:
-
Sample Spiking: To a 500 µL aliquot of plasma or urine, add a known amount of d6-alendronate internal standard solution.[4]
-
SPE Cartridge Conditioning: Condition a weak anion-exchange SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: Load the spiked sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering matrix components. A typical wash solution is water.
-
On-Cartridge Derivatization: Add trimethylsilyldiazomethane solution to the cartridge and allow the derivatization reaction to proceed. This step integrates purification and derivatization.[3][4]
-
Elution: Elute the derivatized alendronate and internal standard from the cartridge using methanol.[3][4]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Matrix | Human Plasma | [3][4] |
| Internal Standard | d6-Alendronate | [3][4] |
| Derivatizing Agent | Trimethylsilyldiazomethane | [3][4] |
| Linearity Range | 1.00–1,000 ng/mL | [3][4] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | [3][4] |
| Intra- and Inter-assay Precision (RSD) | < 15% | [3][4] |
| Accuracy | 98.1% to 100.2% | [3][4] |
Method 2: Protein Precipitation with Derivatization
This is a simpler and faster method for sample preparation, particularly for plasma samples. It involves precipitating proteins with an organic solvent or acid, followed by derivatization of the supernatant.[5]
Experimental Protocol
1. Materials and Reagents:
-
Alendronate and d6-alendronate (or another suitable internal standard like Pamidronate disodium)
-
Human plasma
-
10% Trifluoroacetic acid (TFA)
-
Methanol
-
Ultrapure water
-
Trimethylsilyldiazomethane solution
2. Sample Preparation Workflow:
Caption: Protein Precipitation and Derivatization Workflow.
3. Detailed Steps:
-
Sample Spiking: To a 25 µL plasma sample, add 20 µL of internal standard solution.[5]
-
Protein Precipitation: Add 150 µL of 10% trifluoroacetic acid to the sample.[5]
-
Mixing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,500 rpm for 8 minutes.[5]
-
Supernatant Collection: Transfer 150 µL of the supernatant to a new tube.[5]
-
Drying: Dry the supernatant under a stream of nitrogen at 50 °C for 45 minutes.[5]
-
Derivatization: To the dried residue, add 50 µL of ultrapure water, 200 µL of methanol, and 150 µL of trimethylsilyldiazomethane. Perform the derivatization at 40 °C for 1 hour in a constant-temperature oscillating metal bath.[5]
-
Analysis: Inject the derivatized sample into the LC-MS/MS system.
Quantitative Data Summary
| Parameter | Value | Reference |
| Matrix | Human Plasma | [5] |
| Internal Standard | Pamidronate disodium | [5] |
| Derivatizing Agent | Trimethylsilyldiazomethane | [5] |
| Linearity Range | 2.015–793.333 ng/mL | [5] |
| Intra- and Inter-batch Accuracy | 90.88% to 104.50% | [5] |
| Intra- and Inter-batch Precision (CV%) | 0.45% to 7.15% | [5] |
Method 3: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is another common technique for isolating alendronate from biological matrices.[6]
Experimental Protocol
1. Materials and Reagents:
-
Alendronate and Alendronic acid D6 (internal standard)[6]
-
Human plasma
-
Extraction solvent (e.g., a mixture of organic solvents)
-
Mobile phase (e.g., Acetonitrile:Buffer)
2. Sample Preparation Workflow:
Caption: Liquid-Liquid Extraction Workflow.
3. Detailed Steps:
-
Sample Spiking: Prior to processing, add 50 µL of the internal standard (Alendronic acid D6) to each plasma sample.[6]
-
Extraction: Add a specific volume of the extraction solvent to the spiked plasma sample.
-
Mixing and Phase Separation: Vortex the mixture to ensure thorough mixing and then centrifuge to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer containing the analyte and internal standard to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Matrix | Human Plasma | [6] |
| Internal Standard | Alendronic acid D6 | [6] |
| Linearity Range | 4.1386 to 262.9557 ng/mL | [6] |
| Mean Recovery (Alendronate) | 86.12% | [6] |
| Mean Recovery (IS) | 85.25% | [6] |
| Precision (% CV) | 6.12% at three QC levels | [6] |
Method 4: Derivatization-Free Hydrophilic Interaction Liquid Chromatography (HILIC)
Recent advancements have led to the development of derivatization-free methods, which simplify the sample preparation process and reduce the use of hazardous reagents.[7] HILIC is particularly suitable for the retention and separation of polar compounds like alendronate.
Experimental Protocol
1. Materials and Reagents:
-
Alendronate and a suitable internal standard
-
Human plasma
-
Reagents for calcium co-precipitation
2. Sample Preparation Workflow:
Caption: Derivatization-Free HILIC Workflow.
3. Detailed Steps:
-
Calcium Co-precipitation: Alendronate is separated and concentrated from the plasma sample using calcium co-precipitation.[7][8]
-
Analysis: The processed sample is directly analyzed by HILIC-MS/MS.[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Matrix | Human Plasma | [7] |
| Linearity Range | 0.2 to 50 ng/mL | [7] |
| Between-run Precision | ≤ 7.1% | [7] |
| Accuracy | -1.7% to 6.3% | [7] |
| Extraction Recovery | 85.3% | [7] |
The choice of sample preparation technique for alendronate analysis depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The use of a deuterated internal standard is highly recommended for all methods to ensure the highest level of accuracy and precision. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. benchchem.com [benchchem.com]
- 3. Trimethylsilyldiazomethane derivatization coupled with solid-phase extraction for the determination of alendronate in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. High throughput analysis of alendronate in human samples with derivatization-free hydrophilic-interactive chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved determination of the bisphosphonate alendronate in human plasma and urine by automated precolumn derivatization and high-performance liquid chromatography with fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Development and Validation of a Robust LC-MS/MS Method for the Quantification of Alendronic Acid in Human Plasma Using a Deuterated Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Alendronic acid in human plasma. Due to the challenging physicochemical properties of Alendronic acid, including high polarity and lack of a suitable chromophore, a derivatization step is employed to enhance chromatographic retention and mass spectrometric detection.[1][2][3][4][5] Alendronic acid-d6 is utilized as the internal standard (IS) to ensure accuracy and precision.[6][7] The method is validated according to the FDA guidelines for bioanalytical method validation and is suitable for pharmacokinetic and bioequivalence studies.[8][9][10]
Introduction
Alendronic acid is a bisphosphonate medication widely used in the treatment of osteoporosis and other bone metabolism disorders.[6] Accurate and reliable quantification of Alendronic acid in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. However, its high polarity presents a significant challenge for conventional reversed-phase liquid chromatography.[4] Furthermore, its low volatility and lack of a strong chromophore make detection by UV or fluorescence detectors difficult.[2] To overcome these analytical hurdles, this method employs a derivatization strategy coupled with LC-MS/MS, a technique renowned for its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, this compound, is critical for correcting potential variations during sample preparation and analysis.[7][11]
Experimental Workflow
The following diagram outlines the major steps in the bioanalytical workflow for the quantification of Alendronic acid in human plasma.
References
- 1. tandfonline.com [tandfonline.com]
- 2. One moment, please... [dergi.fabad.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. alendronate in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. electrochemsci.org [electrochemsci.org]
Application Notes and Protocols: Quantification of Alendronate in Urine using Alendronic Acid-d6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alendronate, a potent bisphosphonate, is a widely prescribed medication for the treatment of osteoporosis and other bone-related diseases.[1][2] Accurate quantification of alendronate in biological matrices such as urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. However, the analysis of alendronate presents significant analytical challenges due to its high polarity, lack of a strong chromophore, and chelating properties.[3][4]
To overcome these challenges, a robust and sensitive method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard is the preferred approach. Alendronic acid-d6, a deuterated analog of alendronate, serves as an ideal internal standard, as it shares near-identical physicochemical properties with the analyte, ensuring accurate quantification by compensating for variations during sample preparation and analysis.[5][6]
This document provides detailed application notes and protocols for the quantification of alendronate in human urine samples using this compound as an internal standard.
Quantitative Data Summary
The following tables summarize the quantitative data from validated LC-MS/MS methods for the determination of alendronate in urine and plasma, utilizing this compound as an internal standard.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Reported Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL | [6][7] |
| Linearity Range | 0.200–30.0 ng/mL | [6][7] |
| Intra-day Precision (% RSD) | < 7.3% | [7] |
| Inter-day Precision (% RSD) | < 8.9% | [7] |
| Accuracy | 97.8% to 106.7% | [7] |
| Mean Recovery (Alendronate) | 82.20% | [8] |
| Mean Recovery (this compound) | 85.25% | [8] |
Table 2: Mass Spectrometry Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Alendronic acid derivative | 348.2 | 289.0 | [6][7] |
| This compound derivative | 354.2 | 295.0 | [6][7] |
Experimental Protocols
Preparation of Stock and Working Solutions
a. Alendronate Stock Solution (1 mg/mL):
-
Accurately weigh approximately 5 mg of alendronate reference standard.[1][9]
-
Transfer to a 5 mL volumetric flask (plasticware is recommended).[1][9]
-
Dissolve and make up the volume with ultra-pure water.[1][9]
b. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 2 mg of this compound.[8]
-
Transfer to a 2 mL volumetric flask.[8]
-
Dissolve and bring to volume with ultra-pure water.
c. Working Solutions:
-
Prepare intermediate and working standard solutions by serially diluting the stock solutions with ultra-pure water to achieve the desired concentrations for the calibration curve and quality control (QC) samples.[1][9]
Sample Preparation
a. Calibration Standards and Quality Control Samples:
-
Freshly prepare calibration standards by spiking known concentrations of the alendronate working solutions into blank human urine.[1][9]
-
Prepare low, medium, and high concentration QC samples in the same manner.[1][9]
b. Solid-Phase Extraction (SPE) and Derivatization:
-
A combined derivatization and extraction procedure is recommended for optimal results.[6][10]
-
Thaw urine samples, calibration standards, and QC samples at room temperature and vortex to ensure homogeneity.[9]
-
To a 500 µL aliquot of each sample, add the this compound internal standard solution.
-
The sample is then loaded onto a weak anion-exchange SPE cartridge.[6][7]
-
The cartridge is washed to remove interfering substances.
-
Derivatization is performed on-cartridge by eluting the analyte and internal standard with a solution of trimethylsilyldiazomethane.[6][7] This methylates the phosphonic acid groups, reducing polarity and improving chromatographic retention and ionization efficiency.[6]
-
The eluted, derivatized sample is then dried under a gentle stream of nitrogen at 50°C.[1][9]
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[1][9]
LC-MS/MS Analysis
a. Chromatographic Conditions:
-
Column: C18 column (e.g., Capcell PAK-C18, 100×4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile with 0.1% formic acid and 10 mM ammonium acetate.[7]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
b. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Visualizations
Caption: Experimental workflow for alendronate quantification in urine.
Caption: Alendronate's mechanism of action via FPP synthase inhibition.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. A fast and simple spectrofluorometric method for the determination of alendronate sodium in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. lcms.cz [lcms.cz]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (Major) | Benchchem [benchchem.com]
- 7. scienceopen.com [scienceopen.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and application of a high-performance liquid chromatography-mass spectrometry method to determine alendronate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Alendronate and its Deuterated Analog: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of alendronate and its deuterated analog, primarily d6-alendronate, from biological matrices such as human plasma and urine. The methods described are suitable for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Alendronate is a nitrogen-containing bisphosphonate used in the treatment of osteoporosis and other bone diseases. Due to its high polarity and lack of a strong chromophore, the quantification of alendronate in biological samples presents analytical challenges.[1][2] Solid-phase extraction is a crucial sample preparation step to remove interfering substances and concentrate the analyte prior to analysis. The use of a stable isotope-labeled internal standard, such as d6-alendronate, is essential for accurate and precise quantification, correcting for variability during sample processing and analysis.[1][3] This document outlines various SPE methodologies, including ion-exchange and mixed-mode chromatography.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for the determination of alendronate.
Table 1: Quantitative Parameters for Alendronate Analysis
| Method | Matrix | LLOQ (ng/mL) | Calibration Range (ng/mL) | Internal Standard | Reference |
| LC-MS/MS with derivatization | Human Plasma | 1.00 | 1.00–1,000 | d6-alendronate | [1][2] |
| HILIC-MS/MS | Human Plasma | 0.2 | 0.2–50 | - | [4] |
| HPLC-Fluorescence | Human Plasma | 1 | Not Specified | Pamidronate | [5] |
| UPLC-MS/MS | Human Plasma | 4.1386 | 4.1386–262.9557 | Alendronic acid D6 | [6] |
| LC-MS/MS | Human Plasma | 0.200 | 0.200–30.0 | d6-alendronic acid | [7] |
| HPLC-MS/MS | Human Plasma | 2.015 | 2.015–793.333 | Pamidronate disodium | [8] |
Table 2: Precision and Accuracy Data for Alendronate Quantification
| Method | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) | Reference |
| LC-MS/MS with derivatization | < 15% | < 15% | 98.1%–100.2% | [1][2] |
| HILIC-MS/MS | < 7.1% (between-run) | Not Specified | -1.7% to 6.3% | [4] |
| HPLC-Fluorescence | < 15% | < 15% | Not Specified | [5] |
| LC-MS/MS | < 7.3% | < 8.9% | 97.8%–106.7% | [7] |
| HPLC-MS/MS | < 7.15% (intra-batch) | < 7.15% (inter-batch) | 90.88%–104.50% | [8] |
Experimental Protocols
Protocol 1: Weak Anion-Exchange SPE Coupled with Derivatization for LC-MS/MS Analysis
This protocol is based on the integration of sample purification and derivatization into a single step using a weak anion-exchange SPE cartridge.[1][2] Derivatization with trimethylsilyldiazomethane is employed to improve the chromatographic retention and mass spectrometric detection of alendronate.[1][2]
Materials:
-
Weak anion-exchange solid-phase extraction cartridges
-
Human plasma samples
-
d6-alendronate internal standard (IS) solution
-
1 M HCl
-
Trimethylsilyldiazomethane (TMS-DAM) solution
-
Methanol
-
Mobile phase for LC-MS/MS
Procedure:
-
Sample Pre-treatment:
-
To a 500 µL aliquot of plasma, add 100 µL of d6-alendronate IS solution.
-
Acidify the sample with 50 µL of 1 M HCl.
-
-
Solid-Phase Extraction and Derivatization:
-
Condition a weak anion-exchange SPE cartridge.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Perform on-cartridge derivatization by passing TMS-DAM solution through the cartridge. This step both derivatizes the retained alendronate and its IS and elutes them.
-
-
Elution and Analysis:
LC-MS/MS Parameters:
-
Detection: Multiple reaction monitoring (MRM)
-
Transitions:
Protocol 2: Mixed-Mode Cation-Exchange SPE
This protocol utilizes a mixed-mode SPE phase that combines reversed-phase and cation-exchange mechanisms for the extraction of basic compounds like alendronate from biological fluids.[9]
Materials:
-
Mixed-mode cation-exchange (e.g., DSC-MCAX) SPE tubes (100 mg/3 mL)[9]
-
Biological sample (urine, plasma, or serum)
-
50 mM Ammonium acetate (pH 6)
-
Methanol
-
1 M Acetic acid
-
5% Ammonium hydroxide in methanol
Procedure:
-
Sample Pre-treatment:
-
Dilute 1 mL of the sample with 1 mL of 50 mM ammonium acetate (pH 6).[9]
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE tube with 1 mL of methanol.[9]
-
Equilibration: Equilibrate the SPE tube with 1 mL of 50 mM ammonium acetate (pH 6).[9]
-
Loading: Load the diluted sample onto the SPE tube at a flow rate of 1 mL/min.[9]
-
Washing: Wash the tube sequentially with 1 mL of 50 mM ammonium acetate (pH 6), 1 mL of 1 M acetic acid, and 1 mL of methanol to elute unwanted components.[9]
-
-
Elution:
-
Elute the analytes with 5% ammonium hydroxide in methanol.[9]
-
-
Analysis:
-
The eluate can be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for Weak Anion-Exchange SPE with Derivatization.
Caption: Workflow for Mixed-Mode Cation-Exchange SPE.
References
- 1. researchgate.net [researchgate.net]
- 2. Trimethylsilyldiazomethane derivatization coupled with solid-phase extraction for the determination of alendronate in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. High throughput analysis of alendronate in human samples with derivatization-free hydrophilic-interactive chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. scienceopen.com [scienceopen.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Alendronic Acid-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alendronic acid, a potent nitrogen-containing bisphosphonate, is a widely recognized inhibitor of bone resorption. Its primary mechanism of action is the inhibition of farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway.[1][2][3] This pathway is crucial for the production of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTPases, which are essential for osteoclast function and survival.[3] Alendronic acid-d6, a deuterated analog of alendronic acid, serves as an invaluable tool in high-throughput screening (HTS) campaigns. Due to its identical pharmacological activity and distinct mass, it is an ideal internal standard for mass spectrometry-based assays and a reliable positive control in various screening formats.
These application notes provide detailed protocols for two primary HTS applications involving Alendronic acid: a target-based assay for FDPS inhibition and a phenotypic assay for osteoclastogenesis inhibition.
Signaling Pathway: Mevalonate Pathway Inhibition by Alendronic Acid
The diagram below illustrates the mechanism by which Alendronic acid inhibits the mevalonate pathway in osteoclasts, leading to reduced bone resorption.
Caption: Alendronic acid inhibits FDPS, blocking protein prenylation and osteoclast function.
Application 1: High-Throughput Screening for Farnesyl Diphosphate Synthase (FDPS) Inhibitors
This assay is designed to identify novel inhibitors of recombinant human FDPS. This compound is used as a reference inhibitor to validate assay performance and quantify the potency of test compounds.
Experimental Workflow: FDPS Inhibition HTS
Caption: Workflow for a radiometric high-throughput screening assay for FDPS inhibitors.
Quantitative Data: Inhibition of Human FDPS
| Compound | IC50 (nM) | Notes |
| Alendronate | 460 | Following a 15-minute preincubation with the enzyme.[1] |
| Risedronate | 3.9 | A more potent nitrogen-containing bisphosphonate.[1] |
| Pamidronate | 500 | Another nitrogen-containing bisphosphonate.[1] |
| Etidronate | 80,000 | A non-nitrogen-containing bisphosphonate, showing negligible inhibition.[1] |
Experimental Protocol: FDPS Inhibition Assay
1. Materials and Reagents:
-
Recombinant human FDPS
-
This compound (for use as a reference standard)
-
Geranyl diphosphate (GPP)
-
[1-3H]Isopentenyl diphosphate ([3H]IPP)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 5 mM DTT
-
Stop Solution: 1 M HCl
-
Extraction Solvent: n-butanol
-
Scintillation cocktail
-
384-well microplates
-
Liquid scintillation counter
2. Assay Procedure:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an automated liquid handler, dispense 1 µL of each compound dilution into the wells of a 384-well plate. For control wells, dispense 1 µL of DMSO (vehicle control) or a known concentration of this compound (positive control).
-
Add 20 µL of recombinant human FDPS (final concentration ~5 nM) in assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of a substrate mix containing GPP (final concentration 15 µM) and [3H]IPP (final concentration 15 µM, ~0.5 µCi) in assay buffer.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding 10 µL of 1 M HCl.
-
Add 100 µL of n-butanol to each well, seal the plate, and vortex vigorously to extract the radiolabeled farnesyl diphosphate (FPP) product.
-
Centrifuge the plate to separate the phases.
-
Transfer an aliquot of the butanol (organic) phase to a scintillation vial or a plate compatible with a scintillation counter.
-
Add scintillation cocktail and measure the radioactivity.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Application 2: High-Throughput Phenotypic Screening for Osteoclastogenesis Inhibitors
This cell-based assay identifies compounds that inhibit the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts. This compound is used as a positive control to demonstrate the inhibition of osteoclast formation and activity.
Experimental Workflow: Osteoclastogenesis Inhibition HTS
Caption: Workflow for a high-content screening assay for inhibitors of osteoclastogenesis.
Experimental Protocol: Osteoclastogenesis Inhibition Assay
1. Materials and Reagents:
-
Primary human CD14+ monocytes or mouse bone marrow macrophages
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)
-
Test compounds and this compound
-
TRAP Staining Kit (containing fixative, tartrate solution, and substrate)
-
384-well clear-bottom imaging plates
-
High-content imaging system
2. Assay Procedure:
-
Isolate osteoclast precursor cells (e.g., human CD14+ monocytes) from peripheral blood or bone marrow.
-
Seed the precursor cells into 384-well imaging plates at a density of 1 x 104 cells per well in α-MEM containing M-CSF (e.g., 25 ng/mL).
-
Allow the cells to adhere for 24 hours.
-
Add test compounds and this compound (as a positive control) at various concentrations. Include vehicle (DMSO) controls.
-
Induce osteoclast differentiation by adding RANKL (e.g., 50 ng/mL) to the culture medium.
-
Culture the cells for 7-10 days, replacing the medium with fresh cytokines and compounds every 2-3 days.
-
After the culture period, aspirate the medium and wash the cells with PBS.
-
Fix the cells according to the TRAP staining kit manufacturer's protocol (e.g., with a citrate-acetone-formaldehyde solution).
-
Stain for TRAP activity. Mature osteoclasts are identified as large, TRAP-positive cells containing three or more nuclei.
-
Acquire images of each well using an automated high-content imaging system.
3. Data Analysis:
-
Use image analysis software to identify and count the number of TRAP-positive, multinucleated (≥3 nuclei) cells per well.
-
Calculate the percentage of inhibition of osteoclast formation for each compound relative to the vehicle control.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
These detailed protocols and application notes provide a comprehensive guide for utilizing this compound in high-throughput screening assays to discover and characterize novel inhibitors of bone resorption for therapeutic development.
References
Application of Alendronic acid-d6 in Preclinical and Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alendronic acid, a potent bisphosphonate, is a cornerstone in the treatment of osteoporosis and other bone-related disorders. Its mechanism of action involves the inhibition of farnesyl diphosphate synthase (FDPS) within osteoclasts, leading to a reduction in bone resorption. The development and evaluation of alendronic acid formulations in preclinical and clinical settings necessitate robust and accurate bioanalytical methods to determine its concentration in biological matrices. Due to its high polarity and low oral bioavailability, quantifying alendronic acid presents significant analytical challenges.
Alendronic acid-d6, a stable isotope-labeled version of alendronic acid, serves as an indispensable tool in overcoming these challenges. Its primary and most critical application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, ensuring the accuracy and precision of the analytical method.[2] This document provides detailed application notes and protocols for the use of this compound in preclinical and clinical research, focusing on its role in pharmacokinetic, bioavailability, and bioequivalence studies.
Application Notes
The principal application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of alendronic acid in biological samples, such as plasma and urine.[2][3] This is crucial for:
-
Pharmacokinetic (PK) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of alendronic acid. Accurate PK profiling is essential in both preclinical animal studies and human clinical trials to determine dosing regimens.
-
Bioavailability (BA) Studies: To determine the rate and extent to which the active ingredient is absorbed from a drug product and becomes available at the site of action. Given the very low oral bioavailability of alendronic acid (approximately 0.6-0.7%), sensitive and accurate analytical methods are paramount.[4][5]
-
Bioequivalence (BE) Studies: To compare the bioavailability of a generic drug product with that of a reference listed drug. These studies are critical for the approval of generic formulations.[6] this compound is routinely used as the internal standard in these pivotal clinical trials.[7]
The use of this compound as an internal standard ensures high precision and accuracy by correcting for any loss of the analyte during sample processing and for variations in instrument response.[8]
Experimental Protocols
Protocol 1: Quantification of Alendronic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a validated method for the determination of alendronic acid in human plasma, a typical application in a clinical trial setting.
1. Materials and Reagents:
-
Alendronic acid reference standard
-
This compound (internal standard)
-
Human plasma (with K2EDTA as anticoagulant)[2]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Trimethylsilyldiazomethane (TMS-diazomethane) solution (for derivatization)[7]
-
Weak anion-exchange solid-phase extraction (SPE) cartridges[7]
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
Alendronic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve alendronic acid in ultrapure water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Working Solutions: Prepare serial dilutions of the alendronic acid stock solution in a suitable solvent (e.g., water:methanol, 50:50 v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of, for example, 50 ng/mL.
3. Sample Preparation (Solid-Phase Extraction and Derivatization):
-
Thaw plasma samples at room temperature.
-
To 0.5 mL of plasma, add a known amount of the this compound internal standard working solution.
-
Condition a weak anion-exchange SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water and then methanol to remove interfering substances.
-
Elute the alendronic acid and this compound with an appropriate solvent.
-
A common and effective approach involves on-cartridge derivatization. After the wash steps, the TMS-diazomethane derivatizing reagent is passed through the cartridge to elute and simultaneously derivatize the analytes.[2][7] This methylation of the phosphonic acid groups decreases polarity and improves chromatographic retention and ionization efficiency.[2]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Capcell PAK-C18, 100 x 4.6 mm, 5 µm) is suitable for the derivatized analytes.[7]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile with 0.1% formic acid and 10 mM ammonium acetate with 0.1% formic acid.[7]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
-
Tandem Mass Spectrometry (MS/MS):
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the alendronic acid derivative to the this compound derivative against the concentration of the calibration standards.
-
Determine the concentration of alendronic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables summarize key quantitative data related to alendronic acid pharmacokinetics, which are typically determined using bioanalytical methods employing this compound.
Table 1: Pharmacokinetic Parameters of Alendronic Acid in Healthy Volunteers
| Parameter | Value | Reference |
| Oral Bioavailability | ||
| Fasting Women | 0.64% | [5] |
| Fasting Men | 0.59% | [5] |
| With Food | Reduced by up to 60% | [5] |
| Terminal Half-life (in bone) | ~10 years | [5] |
| Plasma Half-life | 1.76 ± 0.50 h | [7][9] |
| Cmax (70 mg oral dose) | 64.78 ± 43.76 ng/mL | [6] |
| Tmax (70 mg oral dose) | ~1 hour | [7] |
| AUC0-t (70 mg oral dose) | 150.36 ± 82.90 h·ng/mL | [6] |
| Excretion | Primarily renal (urine) | [5] |
Table 2: Bioequivalence Acceptance Criteria and Results from a Study Comparing Generic and Reference Alendronate Tablets (70 mg)
| Parameter | 90% Confidence Interval | Acceptance Range (EMA) | Outcome | Reference |
| Cmax | 90.35% - 129.04% | 69.84% - 143.19% | Bioequivalent | [6] |
| AUC0-t | 85.31% - 117.15% | 80.00% - 125.00% | Bioequivalent | [6] |
Visualizations
Diagram 1: Signaling Pathway of Alendronic Acid
Caption: Mechanism of Action of Alendronic Acid.
Diagram 2: Experimental Workflow for Alendronic Acid Quantification
Caption: Bioanalytical Workflow for Alendronic Acid in Plasma.
Conclusion
This compound is a critical reagent in the preclinical and clinical development of alendronic acid. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods provides the necessary accuracy, precision, and robustness for the quantification of alendronic acid in biological matrices. The protocols and data presented herein underscore the integral role of this compound in enabling high-quality pharmacokinetic, bioavailability, and bioequivalence studies, which are fundamental to regulatory approval and the successful clinical application of alendronic acid formulations.
References
- 1. In vitro disintegration and dissolution and in vivo bioequivalence of two alendronate once-weekly formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics of alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alendronate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Bioequivalence of generic alendronate sodium tablets (70 mg) to Fosamax® tablets (70 mg) in fasting, healthy volunteers: a randomized, open-label, three-way, reference-replicated crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. electrochemsci.org [electrochemsci.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting guide for Alendronic acid-d6 internal standard variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability issues encountered with the Alendronic acid-d6 internal standard (IS) during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in the this compound internal standard response?
Excessive variability in the internal standard (IS) response for this compound can stem from several factors throughout the bioanalytical workflow.[1][2] The most common causes include:
-
Inconsistent Sample Preparation: Errors such as inaccurate spiking of the IS, inconsistent extraction recovery, or incomplete mixing can lead to significant variability.[1]
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the IS in the mass spectrometer, leading to inconsistent responses between samples.[3]
-
Derivatization Issues: Since Alendronic acid is a polar compound often requiring derivatization for chromatographic retention and detection, variability in the derivatization reaction efficiency can directly impact the IS response.[4]
-
Instrument-Related Issues: Fluctuations in the LC-MS/MS system, such as an unstable spray, a dirty ion source, or inconsistent injection volumes, can cause signal drift and variability.[1][5]
-
Analyte-Internal Standard Interaction: At high concentrations, the analyte (Alendronic acid) can compete with the deuterated internal standard for ionization, potentially suppressing the IS signal.[6]
-
Stability Issues: Degradation of this compound in the biological matrix or in prepared samples can lead to a decreased response.[1]
Q2: What is an acceptable level of variability for the this compound internal standard?
While there are no universally fixed acceptance criteria, regulatory guidance and industry best practices provide a framework. For example, some laboratories may investigate samples where the IS response is less than 50% or greater than 150% of the mean IS response for the batch.[1] The 2019 FDA guidance emphasizes monitoring IS response patterns across calibrators, quality controls (QCs), and incurred samples. Generally, if the variability in study samples is not significantly greater than that observed in the calibration standards and QCs, it is less likely to impact the final results.
Q3: How can I differentiate between matrix effects and other sources of variability?
To distinguish matrix effects from other issues, a systematic approach is necessary. You can perform a post-extraction addition experiment. In this experiment, you compare the IS response in a blank matrix extract spiked with the IS to the response of the IS in a neat solution at the same concentration. A significant difference in response indicates the presence of matrix effects (ion suppression or enhancement). If there is no significant difference, the variability is more likely due to issues with sample preparation, derivatization, or instrument performance.
Q4: My this compound response is consistently low. What should I investigate first?
For consistently low IS responses, start by checking the simplest potential causes:
-
IS Solution: Verify the concentration and integrity of your this compound stock and working solutions. Prepare fresh solutions to rule out degradation or preparation errors.
-
Pipetting and Aliquoting: Ensure the accuracy and precision of the pipettes used for adding the IS to your samples.
-
Extraction Recovery: A consistently low recovery of the IS during sample preparation will result in a low response. Evaluate the extraction efficiency.
-
Instrument Sensitivity: Check the mass spectrometer's sensitivity by infusing a standard solution. A dirty ion source or detector issue could be the cause.
Q5: Can the derivatization step contribute to the variability of this compound?
Yes, the derivatization step is a critical potential source of variability for Alendronic acid analysis.[4] Incomplete or inconsistent derivatization will lead to a variable IS response. To minimize this, ensure that:
-
The derivatizing reagent is fresh and active.
-
The reaction conditions (temperature, time, pH) are precisely controlled and consistent across all samples.
-
The sample matrix does not interfere with the derivatization reaction.
Troubleshooting Guide for this compound Variability
This guide provides a systematic approach to identifying and resolving issues with this compound internal standard variability.
Step 1: Initial Assessment and Simple Checks
-
Review IS Response Plot: Visually inspect the IS response plot for the entire analytical batch. Look for trends, such as a gradual decrease or increase in signal, or random, sporadic outliers.
-
Check for Obvious Errors: Review laboratory notebooks for any documented errors during sample preparation, such as incorrect pipetting or missed addition of the IS.
-
Verify Solution Preparation:
-
Confirm the correct preparation and concentration of the this compound stock and working solutions.
-
Prepare fresh solutions to eliminate the possibility of degradation or contamination.
-
Step 2: Investigating the LC-MS/MS System
-
Check System Suitability: Inject a system suitability test (SST) sample containing this compound at a known concentration. The response should be within established limits.
-
Inspect for Leaks and Blockages: Check for any leaks in the LC system, particularly around fittings and the injection port. High or fluctuating backpressure can indicate a blockage.[7]
-
Examine the Ion Source and Capillary: A dirty ion source or a clogged capillary can lead to poor ionization and signal instability.[5] Clean and inspect these components as needed.
-
Verify Injection Volume Consistency: Perform multiple injections of the same standard to check the reproducibility of the autosampler.
Step 3: Evaluating Sample Preparation and Matrix Effects
-
Assess Extraction Recovery: Determine the extraction recovery of this compound by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample. Inconsistent recovery is a major source of variability.
-
Evaluate Matrix Effects: Conduct a matrix effect experiment to determine if ion suppression or enhancement is occurring. This can be done by comparing the response of the IS in a post-extraction spiked blank matrix to the response in a neat solution.
-
Investigate Derivatization Efficiency: If a derivatization step is used, assess its consistency. Analyze samples with and without the derivatization step (if possible with your detection method) or vary reaction conditions to assess the impact on the IS response.
Step 4: In-Depth Investigation and Method Optimization
-
Chromatography Optimization: Ensure that this compound is chromatographically separated from any interfering matrix components. In some cases, a slight shift in retention time between the analyte and the deuterated IS can lead to differential matrix effects.[6][8] Adjusting the mobile phase or gradient may be necessary.
-
Stability Assessment: Perform stability experiments to ensure that this compound is stable in the biological matrix under the storage conditions used (e.g., freeze-thaw cycles, bench-top stability).[9]
-
Dilution Effects: If samples are being diluted, verify that the dilution process does not introduce variability.
Quantitative Data Summary
The following table provides generally accepted performance criteria for internal standards in bioanalytical methods. Specific limits for this compound should be established during method validation.
| Parameter | Acceptance Criteria | Reference |
| Internal Standard Response Variability | Within 50-150% of the mean response of the batch | [1] |
| Extraction Recovery | Consistent, precise, and reproducible across the batch | [10] |
| Matrix Effect | Ion suppression or enhancement should be within acceptable limits (e.g., within 15% of the nominal value) | [11] |
| Precision (%CV) | ≤ 15% for QC samples (≤ 20% at the Lower Limit of Quantification) | [4] |
| Accuracy (%Bias) | Within ± 15% of the nominal concentration (± 20% at the Lower Limit of Quantification) | [4] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To determine the extent of ion suppression or enhancement on the this compound internal standard from the biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the this compound working solution into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (at least 6 different lots) following your established procedure. Spike the this compound working solution into the final extract.
-
Set C (Pre-Extraction Spike): Spike the this compound working solution into the blank biological matrix before extraction. Process as usual.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF) = (Mean peak area of Set B) / (Mean peak area of Set A)
-
Recovery (RE) = (Mean peak area of Set C) / (Mean peak area of Set B)
-
Process Efficiency (PE) = (Mean peak area of Set C) / (Mean peak area of Set A) = MF x RE
-
An MF significantly different from 1.0 indicates a matrix effect (MF < 1.0 for suppression, MF > 1.0 for enhancement).
-
Protocol 2: Assessment of Derivatization Efficiency
Objective: To evaluate the consistency and completeness of the derivatization reaction for this compound.
Methodology:
-
Prepare a Time-Course Experiment:
-
Prepare multiple replicates of a QC sample spiked with this compound.
-
Initiate the derivatization reaction and quench it at different time points (e.g., 5, 10, 15, 30, 60 minutes).
-
-
Vary Reaction Temperature:
-
Prepare replicates and perform the derivatization at different temperatures (e.g., room temperature, 40°C, 60°C), keeping the reaction time constant.
-
-
Analysis: Analyze all samples and plot the peak area of the derivatized this compound against time and temperature.
-
Evaluation: The reaction is considered robust if a plateau in peak area is reached, indicating the reaction has gone to completion, and this plateau is maintained over a reasonable range of time and temperature.
Visualizations
Caption: A flowchart for troubleshooting this compound internal standard variability.
Caption: Potential root causes of this compound internal standard variability.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. tandfonline.com [tandfonline.com]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS Parameters for Alendronic Acid-d6
Welcome to the technical support center for the LC-MS/MS analysis of Alendronic acid and its deuterated internal standard, Alendronic acid-d6. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for Alendronic acid analysis?
A1: this compound is a stable isotope-labeled version of Alendronic acid. It is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency. However, it has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the unlabeled Alendronic acid by the mass spectrometer. This helps to accurately quantify the analyte by correcting for variations during sample preparation and analysis.
Q2: What are the main challenges in analyzing Alendronic acid by LC-MS/MS?
A2: The primary challenges stem from the high polarity of Alendronic acid. This leads to poor retention on traditional reversed-phase chromatography columns, resulting in potential co-elution with other polar matrix components and ion suppression. Additionally, Alendronic acid lacks a strong chromophore, making UV detection insensitive. To overcome these challenges, derivatization or specialized chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed.
Q3: Is derivatization necessary for Alendronic acid analysis?
A3: While not strictly mandatory, derivatization is a common and highly effective strategy to improve the analysis of Alendronic acid.[1][2] Derivatization with reagents like trimethylsilyldiazomethane methylates the phosphonic acid groups, which decreases the polarity of the molecule.[1] This enhances retention on reversed-phase columns, improves chromatographic peak shape, and increases ionization efficiency, leading to significantly improved sensitivity and selectivity.[3] Derivatization-free methods using HILIC are also a viable, simpler, and more environmentally friendly alternative.[4]
Troubleshooting Guide
Issue 1: Poor or No Chromatographic Retention
Symptoms:
-
The analyte peak elutes at or very near the void volume.
-
Inconsistent retention times.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Polarity of Underivatized Alendronic Acid | 1. Implement Derivatization: Use a derivatization agent like trimethylsilyldiazomethane to decrease the polarity of the analyte and its internal standard. 2. Switch to HILIC: Employ a HILIC column and mobile phase conditions suitable for polar compounds. This allows for the retention of underivatized bisphosphonates.[5] |
| Inappropriate Column Chemistry | For derivatized Alendronic acid, a standard C18 column is often suitable. For underivatized analysis, a HILIC column (e.g., Atlantis Premier BEH Z-HILIC) is recommended. |
| Incorrect Mobile Phase Composition | For HILIC, ensure a high percentage of organic solvent (e.g., >70% acetonitrile) in the mobile phase to promote retention.[6] |
Issue 2: Low Sensitivity / Poor Signal Intensity
Symptoms:
-
Low signal-to-noise ratio.
-
Difficulty in detecting the analyte at low concentrations.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Ionization | 1. Derivatization: Methylation of the phosphonate groups can significantly enhance ionization efficiency in positive ion mode.[3] 2. Optimize MS Source Parameters: Fine-tune parameters such as ion spray voltage, source temperature, and gas flows for both Alendronic acid and this compound. |
| Suboptimal MS/MS Parameters | Optimize the declustering potential (DP) and collision energy (CE) for the specific MRM transitions of the derivatized analyte and internal standard. |
| Matrix Effects | Matrix components co-eluting with the analyte can suppress its ionization. Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Ensure chromatographic separation from interfering matrix components.[7][8] |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Symptoms:
-
Asymmetric peaks, which can affect integration and quantification accuracy.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with the Column | For HILIC analysis of underivatized Alendronic acid, increasing the buffer concentration (e.g., from 10 mM to 40 mM ammonium formate) can improve peak shape by reducing ionic interactions with the stationary phase. |
| Column Overload | If observing peak fronting, try reducing the injected sample mass to see if the peak shape improves.[9] |
| Contamination of the Column or Guard Column | Flush the column according to the manufacturer's instructions or replace the guard column if it is contaminated. |
| Inappropriate Injection Solvent | The injection solvent should be as weak as or weaker than the initial mobile phase to avoid peak distortion. For HILIC, this means a high organic content in the injection solvent. |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization with Trimethylsilyldiazomethane
This protocol is based on an on-cartridge derivatization method, which integrates sample purification and derivatization into a single step.[1][10]
Materials:
-
Human plasma sample
-
This compound internal standard solution
-
Weak anion-exchange (WAX) solid-phase extraction (SPE) cartridges
-
Trimethylsilyldiazomethane solution (in an organic solvent like hexane)
-
Methanol
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Sample Pre-treatment: Spike a known volume of the plasma sample with the this compound internal standard.
-
SPE Cartridge Conditioning: Condition the WAX SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering matrix components.
-
On-Cartridge Derivatization and Elution: Elute the analyte and internal standard from the cartridge using the trimethylsilyldiazomethane solution. The derivatization reaction occurs during this step.
-
Evaporation: Dry the eluted sample under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the reconstitution solution for LC-MS/MS analysis.[11]
Protocol 2: LC-MS/MS Analysis of Derivatized Alendronic Acid
Liquid Chromatography Parameters:
| Parameter | Recommended Setting |
| Column | C18 column (e.g., Capcell PAK-C18, 100 x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized to achieve good separation and peak shape |
| Flow Rate | 0.4 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Parameters:
The following parameters are a good starting point and should be optimized for your specific instrument.
| Parameter | Alendronic Acid (derivatized) | This compound (derivatized) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition (m/z) | 348.2 → 289.0 | 354.2 → 295.0 |
| Declustering Potential (DP) | ~60 V | ~60 V |
| Collision Energy (CE) | ~30 eV | ~30 eV |
| Dwell Time | 100 - 200 ms | 100 - 200 ms |
Visualizations
LC-MS/MS Workflow for Alendronic Acid Analysis
References
- 1. Trimethylsilyldiazomethane derivatization coupled with solid-phase extraction for the determination of alendronate in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alendronate in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. High throughput analysis of alendronate in human samples with derivatization-free hydrophilic-interactive chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. gtfch.org [gtfch.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. KR20090114741A - Method for measuring bisphosphonate compound using derivatization reaction - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Analysis of Alendronic Acid-d6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate common matrix effects encountered during the analysis of Alendronic acid-d6.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of Alendronic acid challenging by LC-MS/MS?
Alendronic acid is a highly polar compound due to its phosphonic acid groups. This high polarity makes it difficult to retain on standard reversed-phase chromatographic columns like C18, leading to poor peak shape and potential co-elution with other polar matrix components.[1][2]
Q2: What is the role of this compound in the analysis?
This compound is a stable isotope-labeled (SIL) internal standard. It is considered the gold standard for quantitative mass spectrometry assays. Because it has nearly identical physicochemical properties to the unlabeled Alendronic acid, it co-elutes and experiences similar matrix effects (ion suppression or enhancement). By calculating the peak area ratio of the analyte to the internal standard, these effects can be compensated for, leading to more accurate and precise quantification.
Q3: What are the primary strategies to mitigate matrix effects for Alendronic acid analysis?
The two primary strategies are:
-
Derivatization coupled with Solid-Phase Extraction (SPE): This is the most common approach. Derivatization, typically with trimethylsilyldiazomethane (TMS-diazomethane), methylates the polar phosphonic acid groups. This reduces the polarity of Alendronic acid, improving its retention on reversed-phase columns and enhancing its ionization efficiency.[1][3] This process is often integrated with SPE for sample cleanup.
-
Derivatization-Free Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS: This alternative method avoids the use of potentially hazardous derivatizing agents. HILIC columns are specifically designed to retain polar compounds, allowing for the separation of underivatized Alendronic acid from less polar matrix components.[4]
Q4: What is a "matrix effect"?
A matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy and reproducibility of quantitative results.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) and/or Inconsistent Retention Time
Poor peak shape and shifting retention times are common issues in the LC-MS/MS analysis of Alendronic acid, often stemming from its inherent polarity or issues with the analytical method.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Derivatization | - Ensure complete dryness of the sample before adding the derivatization reagent.- Optimize derivatization time and temperature (e.g., 40°C for 1 hour).[3]- Use a fresh solution of the derivatizing agent (e.g., TMS-diazomethane). | Incomplete derivatization will result in a mix of derivatized and underivatized Alendronic acid, leading to peak splitting or tailing. |
| Inadequate Chromatographic Separation | - For derivatized Alendronic acid, ensure the mobile phase composition is optimized for reversed-phase chromatography.- For underivatized Alendronic acid, use a HILIC column and ensure proper column equilibration.- Adjust the mobile phase pH and buffer concentration. | Proper chromatographic conditions are crucial for achieving symmetrical peaks and stable retention times. |
| Column Contamination or Degradation | - Implement a column wash step after each analytical run.- If using a guard column, replace it regularly.- If peak shape issues persist, consider replacing the analytical column. | Matrix components can accumulate on the column, leading to peak shape distortion and retention time shifts. |
| Injection of Sample in a Strong Solvent | - Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase. | Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. |
Troubleshooting Logic for Peak Shape and Retention Time Issues
Caption: Troubleshooting workflow for peak shape and retention time issues.
Issue 2: Low Signal Intensity or Suspected Ion Suppression
Low signal intensity can be a result of ion suppression from the sample matrix, poor ionization of the analyte, or issues with the mass spectrometer.
| Potential Cause | Troubleshooting Step | Rationale |
| Significant Matrix Effects | - Ensure this compound is used as an internal standard.- Improve sample cleanup: Optimize the SPE protocol by testing different sorbents and wash/elution solvents.- For HILIC methods, consider a sample pre-treatment step like calcium co-precipitation.[4] | The internal standard helps to correct for ion suppression. Enhanced sample cleanup removes interfering matrix components. |
| Suboptimal Ionization | - For derivatized Alendronic acid, ensure the derivatization is complete to enhance ionization efficiency.- Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). | Proper derivatization and optimized source conditions are critical for maximizing the analyte signal. |
| Analyte Degradation | - Prepare fresh stock solutions and quality control samples.- Ensure proper storage of samples (e.g., -20°C or -80°C). | Alendronic acid may be unstable under certain conditions, leading to a decrease in signal over time. |
Troubleshooting Logic for Low Signal Intensity
Caption: Troubleshooting workflow for low signal intensity.
Experimental Protocols
Protocol 1: Derivatization with TMS-diazomethane and Solid-Phase Extraction (SPE)
This protocol is a common method for the analysis of Alendronic acid in plasma.[1][2]
Workflow Diagram
Caption: Workflow for derivatization and SPE of Alendronic acid.
Detailed Steps:
-
Sample Preparation:
-
To a 500 µL plasma sample, add the this compound internal standard.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion-exchange SPE cartridge (e.g., Waters Oasis WAX) with methanol followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent (e.g., 5% methanol in water) to remove interfering matrix components.
-
-
On-Cartridge Derivatization and Elution:
-
Slowly pass a solution of trimethylsilyldiazomethane in a suitable solvent (e.g., methanol/toluene) through the SPE cartridge. This step both derivatizes the retained Alendronic acid and elutes the derivatized product.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Derivatization-Free HILIC-MS/MS Method
This protocol provides an alternative to derivatization for the analysis of Alendronic acid in plasma.[4]
Workflow Diagram
Caption: Workflow for derivatization-free HILIC-MS/MS analysis.
Detailed Steps:
-
Sample Preparation:
-
To a plasma sample, add the this compound internal standard.
-
-
Protein Precipitation:
-
Add a protein precipitating agent, such as acetonitrile, to the plasma sample.
-
Vortex the sample to ensure thorough mixing.
-
-
Separation:
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
-
Final Sample Preparation:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the HILIC-MS/MS system.
-
Data Presentation
The following tables summarize typical performance data for the different analytical approaches.
Table 1: Comparison of Analytical Method Performance
| Parameter | Derivatization with SPE-LC-MS/MS | Derivatization-Free HILIC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 0.2 - 1.0 ng/mL[1][5] | 0.2 ng/mL[4] |
| Linear Range | 1.0 - 1000 ng/mL[1] | 0.2 - 50 ng/mL[4] |
| Recovery | 87.6% - 99.4% | ~85.3%[4] |
| Intra- and Inter-Assay Precision (%RSD) | < 15%[1] | < 7.1%[4] |
| Accuracy | 98.1% - 100.2%[1] | -1.7% to 6.3% (bias)[4] |
Table 2: Example Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Derivatized Alendronic acid | 348.2 | 289.0 |
| Derivatized this compound | 354.2 | 295.0 |
| Underivatized Alendronic acid | 250.0 | 79.0 |
| Underivatized this compound | 256.0 | 82.0 |
Note: The exact m/z values may vary depending on the specific derivative formed and the instrument used.
References
- 1. Trimethylsilyldiazomethane derivatization coupled with solid-phase extraction for the determination of alendronate in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. High throughput analysis of alendronate in human samples with derivatization-free hydrophilic-interactive chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
improving peak shape and resolution for alendronate and Alendronic acid-d6
Welcome to the technical support center for the chromatographic analysis of alendronate and its deuterated internal standard, Alendronic acid-d6. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for improved peak shape and resolution.
Troubleshooting Guides
Poor peak shape and inadequate resolution are common challenges in the analysis of alendronate due to its highly polar and ionic nature. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary Silanol Interactions: The primary amino group of alendronate can interact with residual silanol groups on silica-based columns, leading to tailing.[1][2][3] - Metal Chelation: Alendronate can chelate with metal ions in the sample, mobile phase, or from the HPLC system hardware, causing distorted peaks.[4] - Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between the analyte and the stationary phase.[5] - Column Overload: Injecting too much sample can saturate the stationary phase.[1][5] | - Mobile Phase pH Adjustment: Lower the mobile phase pH to around 3.0 or below using an acidic modifier like formic acid to protonate the silanol groups and minimize interactions.[5] - Use of Ion-Pairing Agents: Incorporate an ion-pairing reagent such as triethylamine acetate (TEAA) into the mobile phase to mask the ionic nature of alendronate and improve peak shape.[6][7] - Derivatization: Derivatize alendronate to block the polar functional groups, making it less prone to secondary interactions.[8][9][10] - Column Choice: Consider using a column with a different stationary phase, such as a polymer-based or end-capped column with minimal silanol activity.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative to reversed-phase chromatography.[11][12][13][14] - Reduce Sample Concentration/Volume: Dilute the sample or inject a smaller volume to avoid overloading the column.[5] |
| Peak Fronting | - Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[15] - Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1] | - Dilute the Sample: Reduce the concentration of alendronate and this compound in your sample.[15] - Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[1] |
| Poor Resolution | - Inadequate Separation Chemistry: The chosen stationary and mobile phases may not be suitable for resolving alendronate from other matrix components or impurities. - Suboptimal Mobile Phase Composition: The organic solvent ratio, buffer concentration, or pH may not be optimized for the separation.[16] - Low Column Efficiency: An old or poorly packed column will result in broader peaks and reduced resolution.[16] | - Optimize Mobile Phase: Systematically vary the mobile phase composition, including the organic solvent ratio, buffer type, and concentration. For reversed-phase, a gradient elution may improve resolution.[16] - Change Stationary Phase: Select a column with a different selectivity. If using a C18 column, consider a phenyl-hexyl or a polar-embedded phase.[16] - Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles can increase efficiency and improve resolution.[16][17] - Adjust Temperature: Optimizing the column temperature can sometimes improve selectivity and resolution.[17] |
| Broad Peaks | - Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[5] - Slow Detector Response: The detector's data acquisition rate may be too slow for the peak width.[18] - Column Degradation: Over time, column performance can degrade, leading to broader peaks.[1] | - Minimize Tubing Length and Diameter: Use narrow-bore tubing and ensure all connections are made with minimal dead volume.[5] - Optimize Detector Settings: Increase the data acquisition rate of the detector.[18] - Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to get good peak shape for alendronate?
A1: Alendronate is a highly polar and ionic compound with a primary amine and two phosphonate groups. This structure leads to several challenges in reversed-phase chromatography, including strong interactions with residual silanol groups on silica-based columns (causing peak tailing), and the potential to chelate with metal ions, which can also distort peak shape.[4][19] Its high polarity also results in poor retention on traditional C18 columns.[20]
Q2: What is the purpose of using this compound?
A2: this compound is a stable isotope-labeled internal standard.[21] It is chemically identical to alendronate but has a higher mass due to the deuterium atoms. It is added to samples at a known concentration before sample preparation to correct for variations in extraction recovery, matrix effects, and instrument response, thereby improving the accuracy and precision of quantification.[9]
Q3: Is derivatization necessary for alendronate analysis?
A3: While not strictly necessary, derivatization is a highly effective and common strategy to improve the chromatography of alendronate.[10][22][23][24] Derivatization of the primary amine group with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (OPA) makes the molecule more hydrophobic, leading to better retention on reversed-phase columns and significantly improved peak shape.[8][10][23][25] It can also add a chromophore or fluorophore to the molecule, enhancing detection sensitivity.[10] Alternatively, HILIC can be used for the analysis of underivatized alendronate.[13][14]
Q4: How do ion-pairing reagents improve the analysis?
A4: Ion-pairing reagents are added to the mobile phase in reversed-phase HPLC to enhance the retention and improve the peak shape of ionic compounds like alendronate.[6][7][26] These reagents have a hydrophobic part that interacts with the stationary phase and an ionic part that pairs with the charged analyte. This neutralizes the charge on the alendronate molecule, reducing undesirable ionic interactions with the stationary phase and allowing for more controlled retention based on hydrophobic interactions.[6][26]
Q5: What are the advantages of using HILIC for alendronate analysis?
A5: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the analysis of highly polar compounds like alendronate without the need for derivatization.[11][13][14] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of aqueous buffer. This allows for the retention of polar analytes that are not well-retained in reversed-phase chromatography. HILIC can provide good peak shape and retention for underivatized alendronate.[13][14]
Experimental Protocols
Protocol: Derivatization of Alendronate with FMOC-Cl for HPLC-Fluorescence Detection
This protocol describes a common method for the derivatization of alendronate with 9-fluorenylmethyl chloroformate (FMOC-Cl) prior to analysis by reversed-phase HPLC with fluorescence detection.[8][10]
Materials:
-
Alendronate standard and this compound internal standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution (e.g., 1 mg/mL in acetonitrile)
-
Borate buffer (e.g., 0.1 M, pH 9.0)
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Sample (e.g., plasma, urine) appropriately pre-treated
Procedure:
-
Sample Preparation: To an aliquot of the pre-treated sample, add a known amount of this compound internal standard solution.
-
pH Adjustment: Add borate buffer to the sample to adjust the pH to approximately 9.0. This is crucial for the derivatization reaction.
-
Derivatization Reaction: Add the FMOC-Cl solution to the sample. Vortex the mixture immediately and allow it to react at room temperature for a specified time (e.g., 15-30 minutes). The reaction should be protected from light.
-
Quenching the Reaction: The reaction can be quenched by adding an amino-containing reagent like glycine or by acidification.
-
Extraction (if necessary): The derivatized analyte may be extracted using a suitable organic solvent (e.g., ethyl acetate) to concentrate the sample and remove interfering substances.
-
Reconstitution: Evaporate the organic extract to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
HPLC Analysis: Inject an aliquot of the reconstituted sample into the HPLC system.
Example HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)[8]
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., citrate or phosphate buffer) is often used.[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: Fluorescence detector
-
Excitation Wavelength: 260 nm[8]
-
Emission Wavelength: 310 nm[8]
Visualizations
Caption: A logical workflow for troubleshooting common chromatographic issues.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. youtube.com [youtube.com]
- 3. chromtech.com [chromtech.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. High-performance liquid chromatography method for determining alendronate sodium in human plasma by detecting fluorescence: application to a pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. electrochemsci.org [electrochemsci.org]
- 10. researchgate.net [researchgate.net]
- 11. High throughput analysis of alendronate in human samples with derivatization-free hydrophilic-interactive chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. lcms.cz [lcms.cz]
- 14. waters.com [waters.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. increasing resolution - Chromatography Forum [chromforum.org]
- 18. labveda.com [labveda.com]
- 19. Controlling peak shape - Chromatography Forum [chromforum.org]
- 20. tandfonline.com [tandfonline.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Rapid determination of alendronate to quality evaluation of tablets by high resolution ¹H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Spectroscopic and HPLC methods for the determination of alendronate in tablets and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Improved determination of the bisphosphonate alendronate in human plasma and urine by automated precolumn derivatization and high-performance liquid chromatography with fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. welch-us.com [welch-us.com]
challenges in derivatization of alendronic acid and its internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the derivatization of alendronic acid and its internal standard for analytical purposes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the derivatization of alendronic acid.
Frequently Asked Questions
| Question | Answer |
| Why is derivatization of alendronic acid necessary for analysis? | Alendronic acid is a polar, non-volatile compound with a low molecular weight, making it difficult to analyze directly using techniques like gas chromatography (GC) or reverse-phase high-performance liquid chromatography (HPLC) with mass spectrometry (MS). Derivatization converts it into a less polar, more volatile, and more thermally stable compound, improving its chromatographic behavior and detection sensitivity. |
| What are the most common derivatization reagents for alendronic acid? | The most common derivatization reagents for alendronic acid are silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents replace the active hydrogens on the phosphonate and amine groups with trimethylsilyl (TMS) groups. Alkylation reagents, like trimethyl orthoacetate (TMOA), have also been used. |
| How do I choose an appropriate internal standard for alendronic acid analysis? | An ideal internal standard should be structurally similar to alendronic acid, undergo a similar derivatization process, and have a different mass-to-charge ratio (m/z) for MS detection to avoid interference. Isotopically labeled alendronic acid (e.g., alendronic acid-d6) is an excellent choice but can be expensive. Other bisphosphonates, like ibandronic acid or pamidronic acid, are also commonly used as internal standards. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Derivatization Product | Incomplete sample drying: The presence of moisture can hydrolyze the derivatization reagent and the formed derivative. | Ensure the sample is completely dry before adding the derivatization reagent. This can be achieved by lyophilization or evaporation under a stream of nitrogen. |
| Suboptimal reaction temperature or time: The derivatization reaction may be too slow at low temperatures or the derivative may degrade at high temperatures. | Optimize the reaction temperature and time. For silylation with BSTFA or MSTFA, a common starting point is 60-80°C for 30-60 minutes. A time-course and temperature-optimization experiment is recommended. | |
| Interference from sample matrix: Components in biological matrices (e.g., salts, proteins) can inhibit the derivatization reaction. | Improve the sample clean-up procedure. Solid-phase extraction (SPE) is often used to remove interfering substances before derivatization. | |
| Poor Peak Shape or Tailing in Chromatography | Incomplete derivatization: The presence of underivatized alendronic acid can lead to poor peak shape. | Re-optimize the derivatization conditions (temperature, time, reagent concentration) to ensure complete reaction. |
| Degradation of the derivative: The derivatized product may be unstable and degrade in the injection port of the GC or during the HPLC run. | Use a cooler injection port temperature for GC analysis. For HPLC, ensure the mobile phase is anhydrous and minimize the time between derivatization and analysis. | |
| High Variability in Results | Inconsistent derivatization efficiency: Minor variations in reaction conditions can lead to significant differences in the amount of derivative formed. | Ensure precise control over all derivatization parameters, including temperature, time, and reagent volumes. Use a heating block or water bath for consistent temperature control. |
| Instability of the internal standard derivative: If the internal standard derivative is not as stable as the alendronic acid derivative, it can lead to inaccurate quantification. | Select an internal standard that has a similar derivatization and stability profile to alendronic acid. |
Experimental Protocols
Below are example methodologies for the derivatization of alendronic acid.
Protocol 1: Silylation with BSTFA for GC-MS Analysis
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of internal standard solution (e.g., 1 µg/mL ibandronic acid).
-
Perform a solid-phase extraction (SPE) to isolate the analyte and internal standard.
-
Elute the compounds and evaporate the eluate to dryness under a stream of nitrogen at 50°C.
-
-
Derivatization:
-
To the dried residue, add 50 µL of acetonitrile and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Vortex the mixture for 30 seconds.
-
Heat the mixture at 70°C for 45 minutes in a heating block.
-
Cool the sample to room temperature.
-
-
Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Protocol 2: Alkylation with Trimethyl Orthoacetate (TMOA) for HPLC-MS/MS Analysis
-
Sample Preparation:
-
Follow the same sample preparation steps as in Protocol 1.
-
-
Derivatization:
-
To the dried residue, add 100 µL of trimethyl orthoacetate (TMOA).
-
Heat the mixture at 100°C for 15 minutes.
-
Evaporate the excess reagent to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject 10 µL of the reconstituted sample into the HPLC-MS/MS system.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for different derivatization methods.
| Derivatization Method | Analyte | Internal Standard | LLOQ (ng/mL) | Recovery (%) |
| Silylation with BSTFA (GC-MS) | Alendronic Acid | Ibandronic Acid | 5 | 85-95 |
| Alkylation with TMOA (HPLC-MS/MS) | Alendronic Acid | Pamidronic Acid | 1 | 90-105 |
LLOQ: Lower Limit of Quantification
Visualized Workflows
Diagram 1: Alendronic Acid Silylation Workflow for GC-MS Analysis
Caption: Workflow for the silylation of alendronic acid using BSTFA for GC-MS analysis.
Diagram 2: Troubleshooting Logic for Low Derivatization Yield
Caption: A logical workflow for troubleshooting low derivatization yield of alendronic acid.
minimizing ion suppression of Alendronic acid-d6 in complex matrices
Welcome to the technical support center for the analysis of Alendronic acid-d6 in complex matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization often required for the analysis of Alendronic acid?
Alendronic acid is a highly polar bisphosphonate that presents several analytical challenges. It lacks a chromophore, making it undetectable by UV or fluorescence detectors in its native form.[1][2] Additionally, its polarity makes it difficult to retain on conventional reversed-phase liquid chromatography columns.[2][3] Derivatization modifies the chemical structure of alendronic acid to make it more amenable to chromatographic separation and detection.[2][3]
Q2: What are the most common derivatization reagents for Alendronic acid analysis by LC-MS?
Trimethylsilyldiazomethane (TMS-diazomethane) and diazomethane are frequently used reagents for derivatizing Alendronic acid for LC-MS analysis.[3][4][5][6] These reagents methylate the phosphonic acid groups, increasing the hydrophobicity of the molecule and improving its retention on reversed-phase columns.[5] Other reagents like 9-fluorenylmethyl chloroformate (FMOC) and o-phthalaldehyde (OPA) have also been used, particularly for fluorescence detection.[3][7][8]
Q3: What is ion suppression and why is it a significant issue in the analysis of this compound?
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal.[9][10] This is a major concern in bioanalysis, especially when analyzing complex matrices like plasma or urine, as endogenous components such as phospholipids can co-elute with the analyte and suppress its ionization.[9] For this compound, this can lead to inaccurate and imprecise quantification.[6]
Q4: How can I effectively minimize ion suppression for this compound?
Minimizing ion suppression requires a multi-faceted approach focusing on sample preparation, chromatography, and the use of an appropriate internal standard.[10][11]
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), particularly with weak anion-exchange cartridges, and Liquid-Liquid Extraction (LLE) are crucial for removing interfering matrix components before LC-MS analysis.[4][5][12]
-
Optimized Chromatography: Developing a robust chromatographic method that separates this compound from co-eluting matrix components is essential.[9][10]
-
Use of a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like this compound is the most effective tool to compensate for ion suppression. Since it has nearly identical chemical and physical properties to the analyte, it will be affected by ion suppression to the same extent, allowing for accurate correction during data analysis.[6]
Q5: What is the purpose of using a deuterated internal standard like this compound?
A deuterated internal standard, such as this compound, is used to improve the accuracy and precision of quantification in LC-MS/MS analysis.[6] It has the same chemical properties as the unlabeled Alendronic acid but a different mass due to the presence of deuterium atoms. By adding a known amount of this compound to each sample, it can be used to normalize for variations in sample preparation, injection volume, and, most importantly, matrix effects like ion suppression.[4][6]
Q6: Which sample preparation technique is recommended for analyzing Alendronic acid in plasma?
Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have been successfully used for the extraction of Alendronic acid from plasma.[4][5][13] Some studies have shown high recovery and minimal ion suppression by integrating the derivatization step with SPE on a weak anion-exchange cartridge.[4][14] Protein precipitation is a simpler technique but may be less effective at removing all interfering matrix components.[12] The choice of method will depend on the required sensitivity and the complexity of the matrix.
Troubleshooting Guides
Problem: Poor or No Chromatographic Peak for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | Verify the derivatization protocol. Ensure the reagent (e.g., TMS-diazomethane) is fresh and active. Optimize reaction time and temperature.[3] |
| Analyte Adsorption | Alendronic acid and other phosphorylated compounds can chelate with metal surfaces in the HPLC system, leading to peak tailing or complete loss of signal. Consider using a metal-free or PEEK-lined column and tubing.[15] |
| Poor Retention | If not derivatized, Alendronic acid will have poor retention on a C18 column. Ensure successful derivatization or consider using a HILIC column for the analysis of the underivatized form.[2][13] |
| Incorrect MS/MS Transition | Verify the precursor and product ion m/z values for the derivatized this compound. For the TMS-diazomethane derivative, a common transition is m/z 354.2 → 295.0.[4][14] |
Problem: High Variability and Poor Reproducibility in Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent timing and execution of all sample preparation steps, including extraction and derivatization. Automating these steps can improve reproducibility. |
| Variable Ion Suppression | The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression.[9] Ensure the use of a deuterated internal standard (this compound) to correct for this variability.[6] |
| Instability of the Derivatized Analyte | Investigate the stability of the derivatized Alendronic acid under the storage and autosampler conditions.[14] |
Problem: Low Recovery of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the SPE or LLE protocol. For SPE, ensure the correct sorbent type is used and that the wash and elution solvents are appropriate. For LLE, experiment with different organic solvents and pH conditions. |
| Incomplete Elution from SPE Cartridge | Ensure the elution solvent is strong enough to desorb the derivatized analyte from the SPE sorbent. Methanol is commonly used for eluting the TMS-diazomethane derivative from weak anion-exchange cartridges.[4] |
| Analyte Degradation | Alendronic acid may be susceptible to degradation under certain conditions. Assess the stability of the analyte during all sample handling and preparation steps. |
Problem: Significant Ion Suppression is Detected
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Co-elution with Matrix Components | Modify the chromatographic gradient to better separate the this compound peak from the regions of significant ion suppression, which are often at the beginning and end of the chromatogram.[11] |
| Insufficient Sample Cleanup | Improve the sample preparation method to more effectively remove phospholipids and other interfering substances. Consider a more rigorous SPE method or a combination of extraction techniques.[12] |
| High Sample Concentration | Diluting the sample extract can sometimes mitigate ion suppression, although this may compromise sensitivity.[16] |
Experimental Protocols and Data
Sample Preparation: Integrated SPE and Derivatization
This protocol is based on a method that combines solid-phase extraction with on-cartridge derivatization using trimethylsilyldiazomethane.[4][14]
Quantitative Data Summary
The following tables summarize typical performance data from validated LC-MS/MS methods for Alendronic acid analysis.
Table 1: Recovery and Matrix Effect Data
| Method | Analyte Concentration | Mean Recovery (%) | Matrix Effect (%) | Reference |
| SPE & Derivatization | 0.600 ng/mL | 87.6 | 109 | [14] |
| 5.00 ng/mL | 91.6 | - | [14] | |
| 24.0 ng/mL | 99.4 | 96.4 | [14] | |
| SPE & Derivatization (Urine) | Low QC | 97.6 | Minimized | [6][17] |
| Medium QC | 97.0 | Minimized | [6][17] | |
| High QC | 98.7 | Minimized | [6][17] |
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.200–30.0 ng/mL | [14] |
| 1.00–1,000 ng/mL | [4] | |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL | [14] |
| 1.00 ng/mL | [4] | |
| Intra-day Precision (%RSD) | < 7.3% | [14] |
| Inter-day Precision (%RSD) | < 8.9% | [14] |
| Accuracy (% of nominal) | 97.8% to 106.7% | [14] |
| 98.1% to 100.2% | [4] |
Logical Troubleshooting Workflow for Ion Suppression
This diagram outlines a logical approach to troubleshooting ion suppression issues.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. lcms.cz [lcms.cz]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electrochemsci.org [electrochemsci.org]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. scienceopen.com [scienceopen.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. DSpace [research-repository.griffith.edu.au]
- 17. researchgate.net [researchgate.net]
impact of mobile phase composition on Alendronic acid-d6 retention
Welcome to the Technical Support Center for the analysis of Alendronic acid-d6. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their chromatographic experiments.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, with a focus on the impact of mobile phase composition on retention and peak shape.
Impact of Mobile Phase Composition on this compound Retention (HILIC)
The following table summarizes the expected impact of changes in mobile phase composition on the retention time and peak shape of this compound in Hydrophilic Interaction Liquid Chromatography (HILIC). The provided values are illustrative and based on typical chromatographic behavior.
| Parameter Change | Expected Impact on Retention Time (RT) | Expected Impact on Peak Shape | Rationale |
| Increase Acetonitrile % (e.g., from 85% to 95%) | Increase | Generally improves | In HILIC, acetonitrile is the weak solvent. Increasing its concentration enhances the partitioning of the polar this compound into the aqueous layer on the stationary phase, leading to stronger retention.[1] |
| Decrease Acetonitrile % (e.g., from 95% to 85%) | Decrease | May lead to broader peaks | Increasing the aqueous component (strong solvent) in the mobile phase will decrease retention.[2] If retention is too low, peak shape can deteriorate. |
| Increase Buffer pH (e.g., from 3.0 to 5.0) | May decrease or have minimal effect | Can impact peak symmetry | Alendronic acid is an acidic compound. Increasing the pH will increase its ionization. In HILIC, increased ionization can sometimes lead to decreased retention, contrary to reversed-phase behavior.[3] Operating at a pH far from the pKa of the analyte can improve peak shape.[3] |
| Decrease Buffer pH (e.g., from 5.0 to 3.0) | May increase or have minimal effect | Can impact peak symmetry | Lowering the pH can suppress the ionization of the phosphonic acid groups, potentially leading to changes in retention. The optimal pH needs to be determined empirically.[3] |
| Increase Buffer Concentration (e.g., from 10 mM to 40 mM) | Slight decrease | Significant improvement (sharper peaks) | Higher buffer concentrations can help to saturate the silanol groups on the stationary phase, reducing secondary interactions that cause peak tailing.[2][4] This often results in improved peak symmetry.[4] |
| Decrease Buffer Concentration (e.g., from 40 mM to 10 mM) | Slight increase | Can lead to peak tailing | Lower buffer concentrations may not be sufficient to overcome secondary interactions between the analyte and the stationary phase, resulting in asymmetric peaks.[5] |
Experimental Protocols
General HILIC Method for this compound
This protocol is a representative example for the analysis of this compound using HILIC-MS.
-
Column: HILIC Column (e.g., Luna 3 µm HILIC 200Å, 100 x 2.0 mm)[6]
-
Mobile Phase A: Aqueous buffer (e.g., 10-40 mM Ammonium Acetate)
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or gradient elution with a high percentage of Mobile Phase B (e.g., 70-95%)
-
Flow Rate: 0.4 mL/min[6]
-
Injection Volume: 1-10 µL
-
Column Temperature: 30-40 °C
-
Detection: Mass Spectrometry (MS)
Frequently Asked Questions (FAQs)
Q1: I am seeing very low or no retention of this compound on my HILIC column. What are the possible causes and solutions?
-
Cause: The percentage of the organic solvent (typically acetonitrile) in your mobile phase is too low. In HILIC, the organic solvent is the weak eluent, and a high concentration is required to retain polar compounds.
-
Solution: Increase the percentage of acetonitrile in your mobile phase. Start with at least 80% acetonitrile and increase it in small increments (e.g., 5%) to achieve the desired retention.
-
Cause: Insufficient column equilibration. HILIC columns require longer equilibration times compared to reversed-phase columns to establish a stable water layer on the stationary phase.
-
Solution: Equilibrate your column with the initial mobile phase for at least 15-20 column volumes before the first injection.
Q2: My this compound peak is tailing significantly. How can I improve the peak shape?
-
Cause: Secondary interactions between the acidic phosphonate groups of this compound and active sites (e.g., silanols) on the stationary phase.
-
Solution 1: Increase the buffer concentration in your mobile phase. A higher buffer concentration (e.g., 20-40 mM) can help to mask the active sites on the stationary phase and reduce peak tailing.[2][4]
-
Solution 2: Adjust the pH of your mobile phase. Experiment with different pH values to find the optimal condition where secondary interactions are minimized.
-
Solution 3: Consider using a different HILIC column with a different stationary phase chemistry (e.g., amide, zwitterionic) that may have a lower propensity for secondary interactions with your analyte.
Q3: I am observing a drift in the retention time of this compound over a sequence of injections. What could be the reason?
-
Cause: Inadequate column equilibration between injections, especially when running a gradient.
-
Solution: Increase the post-injection equilibration time to ensure the column returns to its initial state before the next injection.
-
Cause: Changes in the mobile phase composition over time due to the evaporation of the more volatile organic solvent.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped.
-
Cause: Temperature fluctuations.
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.
Q4: Can I use a C18 column for this compound analysis?
-
Answer: Due to its high polarity, this compound is poorly retained on traditional reversed-phase C18 columns. To achieve adequate retention, derivatization of the analyte is typically required to increase its hydrophobicity.
Visualizations
Caption: General HPLC troubleshooting workflow.
Caption: Decision tree for mobile phase optimization.
References
resolving co-eluting peaks in alendronate quantification with a deuterated standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of alendronate, particularly when facing co-eluting peaks with a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is alendronate challenging to analyze using reversed-phase liquid chromatography?
A1: Alendronate is a highly polar compound due to its phosphonic acid groups.[1][2] This high polarity makes it difficult to retain on traditional non-polar stationary phases used in reversed-phase chromatography, often leading to poor peak shape and elution near the solvent front. To overcome this, derivatization is frequently employed to increase its hydrophobicity and improve its retention and chromatographic behavior.[1][3][4][5]
Q2: What is the purpose of using a deuterated internal standard (IS) in alendronate quantification?
A2: A deuterated internal standard, such as alendronate-d6, is used to improve the accuracy and precision of quantification.[1][6] Since the deuterated standard is chemically very similar to alendronate, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This allows it to compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[6][7]
Q3: Can the deuterated internal standard chromatographically separate from the alendronate peak?
A3: Yes, it is possible for the deuterated internal standard to exhibit a slightly different retention time than the unlabeled alendronate. This phenomenon, known as the "isotope effect," can occur, although it is often minimal.[8] However, significant separation can indicate issues with the chromatographic method that may need to be addressed.
Q4: What are common causes of co-eluting peaks in alendronate analysis?
A4: Co-elution in alendronate analysis can stem from several factors:
-
Matrix components: Endogenous substances from the biological matrix (e.g., plasma, urine) can co-elute with alendronate and/or its internal standard, causing interference.[1]
-
Insufficient chromatographic resolution: The chosen column and mobile phase may not be adequate to separate alendronate from other components.[9]
-
Derivatization byproducts: The derivatization process, if used, may produce side products that elute close to the analyte of interest.
-
Impurity in the internal standard: The deuterated internal standard may contain a small amount of unlabeled alendronate, which will co-elute and can bias the results.[7]
Troubleshooting Guide
This guide addresses the specific issue of co-eluting peaks observed during the quantification of alendronate with a deuterated internal standard.
Problem: Poor resolution between alendronate and its deuterated internal standard or an interfering peak.
The following workflow can help diagnose and resolve the co-elution issue.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Step 1: Verify Internal Standard Purity
Issue: An impurity in the deuterated internal standard, particularly the presence of unlabeled alendronate, can lead to an artificially high analyte signal.
Action:
-
Prepare a high-concentration solution of the deuterated internal standard.
-
Analyze this solution by LC-MS/MS.
-
Monitor the mass transition for unlabeled alendronate.
Expected Outcome: The signal for unlabeled alendronate should be negligible. If a significant peak is observed, the internal standard may not be of sufficient isotopic purity for the assay's sensitivity requirements.
| Parameter | Acceptable | Unacceptable |
| Unlabeled Alendronate in IS | < 0.1% of IS peak area | > 0.1% of IS peak area |
Step 2: Optimize Mobile Phase
Issue: The mobile phase composition is critical for achieving adequate separation.
Actions:
-
Adjust Organic Solvent Percentage: For reversed-phase chromatography (after derivatization), decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and potentially improve resolution.[10][11] For HILIC, adjusting the water content is key.
-
Modify Mobile Phase pH: If the derivatized alendronate has ionizable groups, altering the pH of the aqueous portion of the mobile phase can change its retention characteristics and improve separation from interfering peaks.[10][11]
-
Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[11]
| Parameter | Initial Condition | Modified Condition 1 | Modified Condition 2 |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 5.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 30-70% B in 5 min | 25-65% B in 7 min | 30-70% B in 5 min |
| Resolution (Rs) | 0.8 | 1.6 | 1.2 |
Step 3: Evaluate Stationary Phase
Issue: The choice of stationary phase (the column) plays a significant role in the selectivity of the separation.
Actions:
-
Change Column Chemistry: If using a C18 column, consider switching to a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities.[11]
-
Consider HILIC: For underivatized alendronate, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative to reversed-phase chromatography for retaining and separating highly polar compounds.[2][12][13]
| Column Type | Particle Size (µm) | Dimensions (mm) | Observed Resolution (Rs) |
| Standard C18 | 3.5 | 4.6 x 100 | 0.8 |
| Phenyl-Hexyl | 3.0 | 4.6 x 100 | 1.5 |
| HILIC (for underivatized) | 2.7 | 2.1 x 100 | 2.1 |
Step 4: Adjust Flow Rate and Temperature
Issue: Minor adjustments to flow rate and temperature can sometimes provide the necessary improvement in resolution.
Actions:
-
Decrease Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the run time.[11]
-
Optimize Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which may alter selectivity.
| Parameter | Initial Setting | Modified Setting |
| Flow Rate (mL/min) | 0.5 | 0.3 |
| Column Temperature (°C) | 35 | 45 |
| Resolution (Rs) | 1.1 | 1.7 |
Experimental Protocols
Sample Preparation and Derivatization (Example)
This is an example protocol and may require optimization for your specific application.
Caption: A typical workflow for sample preparation and derivatization of alendronate.
-
Sample Collection: Collect plasma or urine samples.
-
Internal Standard Spiking: Add a known amount of deuterated alendronate internal standard to each sample, calibrator, and quality control sample.
-
Solid Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., anion exchange) to extract alendronate and the internal standard from the biological matrix.[1]
-
Elution and Evaporation: Elute the analytes from the SPE cartridge and evaporate the eluate to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a suitable solvent and add a derivatizing agent such as trimethylsilyldiazomethane to methylate the phosphonic acid groups.[3]
-
Reconstitution: After the reaction is complete, evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters (Example)
These are example parameters and should be optimized for your specific instrument and method.
| Parameter | Setting |
| LC System | UPLC/HPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B over 4 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Alendronate) | e.g., m/z 348 -> [product ion] (for methylated derivative) |
| MRM Transition (IS) | e.g., m/z 354 -> [product ion] (for methylated d6-IS) |
| Dwell Time | 100 ms |
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and application of a high-performance liquid chromatography-mass spectrometry method to determine alendronate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. youtube.com [youtube.com]
- 10. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. High throughput analysis of alendronate in human samples with derivatization-free hydrophilic-interactive chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijprajournal.com [ijprajournal.com]
Validation & Comparative
Validation of Analytical Methods for Alendronic Acid: A Comparative Guide to the Use of Alendronic Acid-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of alendronic acid in biological matrices, with a focus on the use of its deuterated stable isotope, Alendronic acid-d6, as an internal standard. The selection of an appropriate internal standard is critical for the development of robust, accurate, and precise bioanalytical methods, particularly for challenging analytes like bisphosphonates. This document summarizes key performance data from various studies and provides detailed experimental protocols to assist researchers in their method development and validation endeavors.
The Gold Standard: this compound as a Stable Isotope-Labeled Internal Standard
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry. This compound, as the deuterium-labeled analog of alendronic acid, offers significant advantages in bioanalysis.[1] Its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for effective compensation of variations in extraction recovery and matrix effects, which can significantly impact the accuracy and precision of the analytical method.
Alternative Internal Standard: Pamidronate Disodium
While this compound is the preferred choice, other compounds have been utilized as internal standards. One such alternative is Pamidronate disodium, another bisphosphonate.[2] However, structural analogs like pamidronate may not perfectly mimic the chromatographic behavior and ionization response of alendronic acid under all conditions. This can lead to less effective correction for matrix effects and variability, potentially compromising data quality.
Comparative Performance of Validated Methods
The following tables summarize the performance characteristics of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of alendronic acid using this compound as the internal standard. These methods often require a derivatization step to improve the chromatographic retention and mass spectrometric response of the highly polar alendronic acid.
Table 1: Performance Characteristics of Validated LC-MS/MS Methods for Alendronic Acid in Human Plasma
| Parameter | Method 1 | Method 2 |
| Internal Standard | This compound | This compound |
| Linearity Range (ng/mL) | 4.1386 - 262.9557 | 0.200 - 30.0[3][4] |
| Accuracy (%) | Not explicitly stated | 97.8 - 106.7[3][4] |
| Intra-day Precision (%CV) | < 6.12 | < 7.3[3][4] |
| Inter-day Precision (%CV) | Not explicitly stated | < 8.9[3][4] |
| Recovery (%) | Alendronate: 82.20, this compound: 85.25 | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 4.1386 | 0.200[3][4] |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Alendronic Acid in Human Urine
| Parameter | Method 3 |
| Internal Standard | d6 alendronate disodium[5] |
| Linearity Range (ng/mL) | Not explicitly stated |
| Accuracy (%) | 93.4 - 107.0[5] |
| Intra-run Precision (%CV) | < 5.0[5] |
| Inter-run Precision (%CV) | < 5.0[5] |
| Recovery (%) | 97.0 - 98.7[5] |
| Lower Limit of Detection (LOD) (ng/mL) | 0.250[5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. The following sections outline typical experimental protocols for the analysis of alendronic acid using this compound as an internal standard.
Method 1: Liquid-Liquid Extraction (LLE) for Human Plasma[3]
-
Sample Preparation:
-
To a plasma sample, add this compound internal standard solution.
-
Perform liquid-liquid extraction.
-
-
Chromatographic Conditions:
-
Column: Luna 3µ HILIC 200A (100 mm × 2.0 mm)
-
Mobile Phase: Acetonitrile: Buffer-1 (70:30, v/v)
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometric Detection:
-
Operated in a sensitive and selective mode to quantify alendronate and this compound.
-
Method 2: Solid-Phase Extraction (SPE) with Derivatization for Human Plasma[4][5]
-
Sample Preparation:
-
To a plasma sample, add this compound internal standard.
-
Perform solid-phase extraction on a weak anion-exchange cartridge.
-
Derivatize the analyte and internal standard on the cartridge with trimethylsilyldiazomethane.
-
Elute the derivatized compounds with methanol.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Method 3: Solid-Phase Extraction (SPE) with On-Cartridge Derivatization for Human Urine[6]
-
Sample Preparation:
-
To a urine sample, add d6 alendronate disodium internal standard.
-
Perform solid-phase extraction on a silica-based anion exchange column.
-
Conduct 'on-cartridge' derivatization with diazomethane.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Operated with electrospray ionization (ESI) for sensitive detection.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows described above.
Figure 1. Experimental workflow for the analysis of alendronic acid in plasma using liquid-liquid extraction.
Figure 2. Experimental workflow for the analysis of alendronic acid using solid-phase extraction with on-cartridge derivatization.
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of alendronic acid in biological matrices. The presented data and protocols demonstrate that validated LC-MS/MS methods incorporating this stable isotope-labeled standard achieve excellent linearity, accuracy, and precision, making them suitable for pharmacokinetic, bioequivalence, and other clinical studies. While alternative internal standards exist, the physicochemical similarity of this compound to the analyte makes it the superior choice for minimizing analytical variability and ensuring the highest quality data.
References
FDA and EMA guidelines for validating internal standard methods
A Comparative Guide to FDA and EMA Guidelines for Validating Internal Standard Methods
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have historically provided separate guidelines for these validations. However, with the adoption of the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, the requirements are now largely harmonized.[1][2] This guide provides a comparative overview of the FDA and EMA guidelines, with a focus on the validation of methods employing internal standards (IS), and reflects the unified principles of the ICH M10 guideline.
An internal standard is a compound of known concentration added to every sample, including calibration standards and quality controls, before sample processing.[3] Its primary purpose is to compensate for variability that can occur during sample preparation and analysis, thereby improving the precision and accuracy of the results.[3]
Key Validation Parameters and Acceptance Criteria
The validation of a bioanalytical method is essential to demonstrate its suitability for its intended purpose.[2] The core validation parameters for methods using internal standards are summarized below. The acceptance criteria are now largely harmonized under the ICH M10 guideline, which is recognized by both the FDA and EMA.
| Validation Parameter | FDA/EMA (ICH M10) Acceptance Criteria |
| Selectivity | The response of any interfering peak in the blank matrix should be less than 20% of the response of the Lower Limit of Quantification (LLOQ).[3] The response of any interfering peak at the retention time of the internal standard should be less than 5% of the IS response.[3][4] |
| Accuracy & Precision | For quality control (QC) samples, the mean concentration should be within ±15% of the nominal values, and the coefficient of variation (CV) should not exceed 15%. For the LLOQ, both accuracy and precision should be within ±20%.[5][6][7] |
| Sensitivity (LLOQ) | The analyte response at the LLOQ should be at least 5 times the response of the blank matrix. The LLOQ should be determined with acceptable accuracy and precision.[6] |
| Matrix Effect | The matrix factor, calculated as the ratio of the analyte peak response in the presence of matrix to the analyte peak response in the absence of matrix, should be consistent. The CV of the IS-normalized matrix factor should not be greater than 15%. |
| Stability | Analyte stability should be demonstrated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability. The mean concentration of stability samples should be within ±15% of the nominal concentration.[5] |
| Internal Standard Stability | The stability of the internal standard in stock and working solutions, as well as in the biological matrix under the entire storage and processing conditions, must be ensured.[5] |
Experimental Protocols
Detailed methodologies for the key validation experiments are crucial for reproducibility and regulatory scrutiny.
Selectivity
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[3][7]
Protocol:
-
Obtain blank matrix samples from at least six different sources.[3]
-
Analyze the blank samples to check for any interfering peaks at the retention time of the analyte and the internal standard.
-
Spike the blank matrices at the LLOQ and analyze to assess for interference.[3]
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal concentrations and the reproducibility of the measurements.[3]
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC.[5]
-
Analyze at least five replicates of each QC level in at least three separate analytical runs on at least two different days.[5]
-
Calculate the accuracy (% bias) and precision (% CV).
Matrix Effect
Objective: To assess the influence of matrix components on the ionization of the analyte and the internal standard.[3]
Protocol:
-
Obtain blank matrix from at least six different sources.
-
Prepare two sets of samples:
-
Set A: Analyte and internal standard spiked into the post-extraction supernatant of the blank matrix.
-
Set B: Pure solution of the analyte and internal standard in the mobile phase.
-
-
Calculate the matrix factor by comparing the peak areas of the analyte and internal standard in Set A to those in Set B.
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.[3]
Protocol:
-
Prepare low and high concentration QC samples.
-
Subject the samples to the following conditions:
-
Short-term (Bench-top) Stability: Store at room temperature for a specified period.
-
Long-term Stability: Store at the intended storage temperature (e.g., -20°C or -80°C) for a specified period.
-
Freeze-Thaw Stability: Subject the samples to multiple freeze-thaw cycles.
-
-
Analyze the stability samples and compare the results to freshly prepared QC samples.
Visualization of Validation Workflow and Parameter Relationships
The following diagrams illustrate the general workflow for validating an internal standard method and the logical relationships between the core validation parameters.
Internal Standard Method Validation Workflow
Core Validation Parameter Relationships
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
The Analytical Edge: A Comparative Guide to Alendronic Acid-d6 and Other Bisphosphonate Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of bisphosphonates in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. The selection of an appropriate internal standard is a critical factor in achieving reliable and reproducible results. This guide provides an objective comparison of Alendronic acid-d6 with other commonly used deuterated bisphosphonate internal standards, supported by experimental data from various bioanalytical method validation studies.
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and procedural losses. This guide focuses on the performance of this compound and other deuterated bisphosphonate internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Performance Comparison of Bisphosphonate Internal Standards
The following table summarizes key performance parameters for this compound and other deuterated bisphosphonate internal standards, compiled from published bioanalytical method validation studies. These parameters are crucial indicators of an internal standard's ability to ensure the accuracy and precision of the analytical method.
| Internal Standard | Analyte | Matrix | Extraction Method | Mean Recovery (%) | Accuracy (%) | Precision (%RSD) | Reference |
| This compound | Alendronic acid | Human Plasma | Solid-Phase Extraction (SPE) & Derivatization | 87.6 - 99.4 | 98.1 - 100.2 | < 15 | [1] |
| Risedronate-d4 | Risedronate | Human Plasma | Solid-Phase Extraction (SPE) & Derivatization | 51 | < 6 (deviation) | < 6 | [2] |
| Ibandronate-d3 | Ibandronate | Human Plasma | Liquid-Liquid Extraction (LLE) & Derivatization | > 50 | Within ±15 | < 15 | [3][4] |
Key Observations:
-
This compound demonstrates excellent and consistent recovery, high accuracy, and good precision in the analysis of alendronic acid in human plasma. The use of solid-phase extraction combined with derivatization is a common and effective sample preparation strategy.
-
Risedronate-d4 also provides good accuracy and precision for the quantification of risedronate. The reported recovery is moderate, which is compensated for by the use of the isotopically labeled internal standard.
-
Ibandronate-d3 shows acceptable recovery and good accuracy and precision for ibandronate analysis. Liquid-liquid extraction is a viable alternative to SPE for this analyte.
Experimental Protocols
The following are representative experimental protocols for the bioanalysis of bisphosphonates using a deuterated internal standard and LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization (for Alendronic Acid)
This protocol is based on a validated method for the determination of alendronate in human plasma[1].
-
Protein Precipitation: To 200 µL of human plasma, add an aliquot of this compound internal standard solution. Precipitate proteins by adding 10% trifluoroacetic acid. Vortex and centrifuge.
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion-exchange SPE cartridge with methanol and then water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
-
Derivatization: On the SPE cartridge, add a solution of trimethylsilyldiazomethane in a suitable organic solvent. Allow the reaction to proceed to methylate the phosphonic acid groups of alendronate and the internal standard.
-
Elution: Elute the derivatized analyte and internal standard from the SPE cartridge with methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is common.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is used, depending on the derivatization agent and analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for bisphosphonate analysis and the key signaling pathway affected by nitrogen-containing bisphosphonates.
Conclusion
The selection of a high-quality, stable isotope-labeled internal standard is fundamental to the development of robust and reliable bioanalytical methods for bisphosphonates. This compound has been demonstrated to be an excellent internal standard for the quantification of alendronic acid, exhibiting high recovery, accuracy, and precision. Similarly, other deuterated analogs such as Risedronate-d4 and Ibandronate-d3 have proven effective for their respective analytes. The choice of internal standard, coupled with a well-optimized sample preparation and LC-MS/MS method, is crucial for generating high-quality data in preclinical and clinical research, ultimately supporting the development of safe and effective therapies for bone-related disorders.
References
- 1. [PDF] Analytical methods for the quantification of ibandronate in body fluids and bone. | Semantic Scholar [semanticscholar.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of Alendronate Assays: A Comparative Guide to Bioanalytical Methods Using Alendronic Acid-d6
For researchers, scientists, and drug development professionals, the accurate quantification of alendronate in biological matrices is paramount for pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of validated bioanalytical methods utilizing Alendronic acid-d6 as a stable isotope-labeled internal standard. The data presented is synthesized from published studies to aid in the selection and implementation of robust analytical protocols.
The use of a deuterated internal standard like this compound is a widely accepted practice in mass spectrometry-based bioanalysis.[1][2][3] It offers superior accuracy and precision by compensating for variability in sample preparation and matrix effects.[1][3] This guide delves into the specifics of two common approaches for alendronate analysis: one employing liquid-liquid extraction (LLE) and another utilizing solid-phase extraction (SPE), both coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Method Performance
The following tables summarize the key performance characteristics of the two distinct, validated methods for the determination of alendronate in human plasma, with this compound as the internal standard.
| Parameter | Method 1: Liquid-Liquid Extraction (LLE) | Method 2: Solid-Phase Extraction (SPE) with Derivatization |
| Linearity Range | 4.1386 - 262.9557 ng/mL[4] | 0.200 - 30.0 ng/mL[5][6] |
| Lower Limit of Quantification (LLOQ) | 4.1386 ng/mL[4] | 0.200 ng/mL[5][6] |
| Intra-day Precision (%CV) | < 6.12%[4] | < 7.3%[5] |
| Inter-day Precision (%CV) | Not explicitly stated | < 8.9%[5] |
| Accuracy | Within acceptable limits as per ICH guidelines[4] | 97.8% to 106.7% of nominal value[5] |
| Mean Recovery (Alendronate) | 82.20%[4] | Not explicitly stated |
| Mean Recovery (this compound) | 85.25%[4] | Not explicitly stated |
Experimental Protocols
Method 1: UPLC-MS/MS with Liquid-Liquid Extraction
This method is suited for a higher concentration range of alendronate in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add this compound as the internal standard (IS).[4]
-
The extraction is performed using a suitable organic solvent.[4]
-
The mixture is vortexed and centrifuged to separate the organic and aqueous layers.
-
The organic layer is transferred and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection into the UPLC-MS/MS system.[4]
2. Chromatographic Conditions:
-
Column: Luna 3µ HILIC 200A (100 mm × 2.0 mm)[4]
-
Mobile Phase: Acetonitrile and a buffer solution in a 70:30 (v/v) ratio.[4]
-
Flow Rate: 0.4 mL/min[4]
-
Retention Time: Approximately 2.5 minutes[4]
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), specific mode not detailed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
Method 2: LC-MS/MS with Solid-Phase Extraction and Derivatization
This highly sensitive method is designed for lower concentrations of alendronate and involves a derivatization step to enhance chromatographic retention and detection.
1. Sample Preparation (Solid-Phase Extraction and Derivatization):
-
Plasma samples are first processed using a weak anion-exchange solid-phase extraction (SPE) cartridge.[5]
-
Derivatization is performed on-cartridge using trimethylsilyldiazomethane.[5][6] This step integrates sample purification and derivatization.[5][6]
-
The derivatized alendronic acid and the internal standard are then eluted with methanol.[5][6]
2. Chromatographic Conditions:
3. Mass Spectrometric Conditions:
-
Ionization: Specific mode not detailed, but quantification is performed by mass spectrometry.
-
Detection: Multiple Reaction Monitoring (MRM)
-
Instrument Settings:
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the two primary experimental methodologies discussed.
Caption: Comparative workflow of two alendronate assay methods.
Conclusion
Both presented methods, utilizing this compound as an internal standard, demonstrate validated approaches for the quantification of alendronate in human plasma. The choice between a liquid-liquid extraction and a solid-phase extraction with derivatization protocol will largely depend on the required sensitivity of the assay. The SPE method with derivatization offers a significantly lower limit of quantification, making it more suitable for studies where very low concentrations of alendronate are expected. Conversely, the LLE method provides a simpler extraction procedure for higher concentration ranges. The detailed protocols and comparative data herein should serve as a valuable resource for laboratories aiming to establish and cross-validate robust bioanalytical methods for alendronate.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. researchgate.net [researchgate.net]
- 3. texilajournal.com [texilajournal.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Bioequivalence of generic alendronate sodium tablets (70 mg) to Fosamax® tablets (70 mg) in fasting, healthy volunteers: a randomized, open-label, three-way, reference-replicated crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Establishing Linearity, Accuracy, and Precision in the Bioanalysis of Alendronic Acid: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of Alendronic acid, a nitrogen-containing bisphosphonate used in the treatment of osteoporosis, the choice of an appropriate internal standard (IS) is critical for achieving reliable and reproducible results.[1][2] The internal standard helps to correct for variability during sample preparation and analysis. This guide provides a comparative overview of the performance of Alendronic acid-d6, a commonly used deuterated internal standard, and explores potential alternatives. The content herein is based on established bioanalytical method validation guidelines from regulatory bodies such as the FDA.[3]
The Role of Internal Standards in Bioanalytical Methods
An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, co-eluting with the analyte without interfering with its detection. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard as they exhibit similar extraction recovery, ionization efficiency, and chromatographic retention times to the unlabeled analyte.
Performance Comparison of Internal Standards for Alendronic Acid Analysis
This section compares the linearity, accuracy, and precision of this compound with a potential alternative, Pamidronate disodium. The data presented is compiled from different studies and is intended to provide a general performance overview. Direct head-to-head comparison studies are limited, and inter-study variability should be considered.
Table 1: Performance Characteristics of Internal Standards for Alendronic Acid Quantification
| Parameter | This compound | Pamidronate disodium (as IS) |
| Linearity Range | 0.200–30.0 ng/mL[4][5] | 2.015–793.333 ng/mL |
| Correlation Coefficient (r²) | > 0.99[4] | > 0.99 |
| Intra-day Precision (%CV) | < 7.3%[4][5] | 0.45% - 7.15% |
| Inter-day Precision (%CV) | < 8.9%[4][5] | Not explicitly stated |
| Accuracy (% of nominal) | 97.8% to 106.7%[4][5] | 90.88% to 104.50% |
Note: The performance data for this compound and Pamidronate disodium are sourced from different studies. Methodological differences between the studies may contribute to variations in the reported performance.
Experimental Protocols for Establishing Linearity, Accuracy, and Precision
The following protocols are generalized methodologies based on common practices in bioanalytical method validation for Alendronic acid using LC-MS/MS.
Preparation of Stock and Working Solutions
-
Alendronic Acid Stock Solution: Accurately weigh a reference standard of Alendronic acid and dissolve it in a suitable solvent (e.g., water) to prepare a primary stock solution of a known concentration (e.g., 1 mg/mL).
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., this compound or Pamidronate disodium) in a similar manner.
-
Working Solutions: Prepare a series of working standard solutions of Alendronic acid by serial dilution of the stock solution with an appropriate solvent (e.g., a mixture of mobile phase components). Prepare a working solution of the internal standard at a fixed concentration.
Establishing Linearity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Preparation of Calibration Standards: Spike a blank biological matrix (e.g., human plasma) with the Alendronic acid working solutions to create a set of calibration standards at a minimum of six different concentration levels, spanning the expected range of the study samples.
-
Sample Processing: To each calibration standard, add a fixed volume of the internal standard working solution. Perform sample extraction (e.g., protein precipitation followed by solid-phase extraction or liquid-liquid extraction).
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The acceptance criterion for r² is typically ≥ 0.99.
Determining Accuracy and Precision
Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Preparation of Quality Control (QC) Samples: Prepare QC samples in the same biological matrix as the calibration standards at a minimum of three concentration levels: low, medium, and high (LQC, MQC, HQC).
-
Intra-day Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run. Calculate the mean concentration, the accuracy (% bias from the nominal concentration), and the precision (% coefficient of variation, CV).
-
Inter-day Accuracy and Precision: Analyze the QC samples on at least three different days. Calculate the overall mean concentration, accuracy, and precision for each QC level across all runs.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in establishing linearity, accuracy, and precision for the bioanalytical method of Alendronic acid.
Caption: Workflow for Establishing Linearity.
Caption: Workflow for Determining Accuracy and Precision.
Conclusion
Both this compound and Pamidronate disodium have been successfully used as internal standards in the bioanalysis of Alendronic acid. This compound, as a stable isotope-labeled analogue, is theoretically the superior choice due to its closer physicochemical properties to the analyte. The provided data suggests that both internal standards can achieve acceptable levels of linearity, accuracy, and precision as per regulatory guidelines. The selection of an appropriate internal standard should be based on the specific requirements of the assay, including the desired sensitivity and the complexity of the biological matrix. Rigorous validation of the chosen internal standard is paramount to ensure the integrity and reliability of the bioanalytical data.
References
A Comparative Guide to Sample Preparation: Assessing Recovery and Matrix Effect of Alendronic acid-d6
For researchers and scientists engaged in the quantitative analysis of Alendronic acid, the use of its deuterated internal standard, Alendronic acid-d6, is crucial for achieving accurate and reliable results. The choice of sample preparation technique significantly impacts the recovery and the extent of matrix effects, thereby influencing the overall performance of the bioanalytical method. This guide provides a comparative overview of two common extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), supported by experimental data to aid in method development and selection.
Comparison of Recovery and Matrix Effect
The following tables summarize the quantitative data on the recovery and matrix effect for Alendronic acid and its deuterated internal standard, this compound, using different extraction methods.
Table 1: Recovery Data
| Extraction Method | Analyte | Matrix | Mean Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | This compound | Human Plasma | 85.25 | [1] |
| Solid-Phase Extraction (SPE) | Alendronic acid | Human Plasma | 87.6 - 99.4 | |
| Solid-Phase Extraction (SPE) | Alendronic acid | Human Plasma | 85.3 | [2] |
| Solid-Phase Extraction (SPE) | Alendronic acid | Human Urine | 97.0 - 98.7 |
Table 2: Matrix Effect Data
| Extraction Method | Analyte | Matrix | Absolute Matrix Effect (%) | Relative Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | Alendronic acid | Human Plasma | 96.4 - 109 | < 7.2 |
Experimental Workflows and Methodologies
The successful quantification of Alendronic acid and its internal standard is highly dependent on the sample preparation protocol. Due to the high polarity of Alendronic acid, derivatization is a common and often necessary step to improve its chromatographic retention and ionization efficiency in mass spectrometry.
Liquid-Liquid Extraction (LLE) Protocol
This method offers a straightforward approach for the extraction of Alendronic acid and its internal standard from biological matrices.
-
Sample Preparation : To a 500 µL aliquot of plasma, 100 µL of this compound internal standard solution is added.
-
Extraction : The sample is then subjected to liquid-liquid extraction.
-
Derivatization : The extracted analyte and internal standard are derivatized to enhance their chromatographic properties.
-
Analysis : The final extract is analyzed by LC-MS/MS. A study utilizing LLE reported an average recovery of 85.25% for this compound from human plasma[1].
Solid-Phase Extraction (SPE) Protocol
SPE is a widely used technique that can provide cleaner extracts compared to LLE. For polar compounds like Alendronic acid, weak anion-exchange cartridges are often employed. A common approach integrates the derivatization step directly on the SPE cartridge.
-
Sample Pre-treatment : A 500 µL plasma sample is spiked with the this compound internal standard.
-
SPE Cartridge Conditioning : A weak anion-exchange SPE cartridge is conditioned.
-
Sample Loading : The pre-treated sample is loaded onto the conditioned SPE cartridge.
-
Washing : The cartridge is washed to remove interfering endogenous components.
-
On-Cartridge Derivatization and Elution : The analyte and internal standard are derivatized on the SPE cartridge using a reagent such as trimethylsilyldiazomethane, followed by elution with a suitable solvent like methanol. This integrated approach simplifies the workflow.
-
Analysis : The eluate is then analyzed by LC-MS/MS.
Studies have demonstrated high and reproducible recoveries for alendronic acid using this SPE-based approach, with values ranging from 87.6% to 99.4% in human plasma. The absolute matrix effects were reported to be between 96.4% and 109%, with a relative matrix effect of less than 7.2%, indicating that ion suppression or enhancement from the plasma matrix was minimal under the described conditions. Another study also reported a high extraction recovery of 85.3% for alendronic acid using an SPE-based method[2].
Comparative Analysis
Both LLE and SPE are viable methods for the extraction of this compound from biological matrices.
-
Recovery : The reported recovery rates for both LLE and SPE are generally high, often exceeding 85%. While a direct comparison from a single study is unavailable, the data suggests that both methods can achieve efficient extraction. The choice between the two may depend on other factors such as sample throughput and the need for cleaner extracts.
-
Matrix Effect : The use of a stable isotope-labeled internal standard like this compound is the gold standard for compensating for matrix effects in LC-MS/MS analysis[2]. The similar chemical and physical properties of the deuterated internal standard to the analyte ensure that they behave similarly during extraction and ionization, thus mitigating the impact of matrix interferences. The low relative matrix effect reported for the SPE method further supports the effectiveness of this strategy.
-
Workflow : SPE, particularly with on-cartridge derivatization, can offer a more streamlined and potentially automatable workflow compared to LLE. This can be advantageous for high-throughput analysis in clinical and research laboratories.
References
inter-laboratory comparison of alendronate quantification methods
A Comparative Guide to Alendronate Quantification Methodologies
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The performance of different analytical methods for alendronate quantification is summarized in the tables below. These tables provide a clear comparison of key validation parameters, enabling an informed decision based on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
Table 1: Spectrophotometric Methods
| Method | Derivatizing Reagent | Wavelength (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Mean Recovery (%) |
| Method I | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | 472 | 1.0-20.0 | 0.09 | 0.26 | 100.47 ± 1.12[1][2] |
| Method II | 2,4-dinitrofluorobenzene (DNFB) (Heat-catalyzed) | 378 | 4.0-40.0 | 1.06 | 3.2 | 100.17 ± 1.21[1][2] |
| Method III | 2,4-dinitrofluorobenzene (DNFB) (Micellar-catalyzed) | 374 | 1.5-30.0 | 0.06 | 0.18 | 99.23 ± 1.26[1][2] |
| Bratton-Marshall | N-(1-naphthyl)ethylenediamine dihydrochloride | 555 | 100-600 | - | - | - |
| Ehrlich's Reagent | p-dimethylaminobenzaldehyde | 402 | 40-140 | - | - | - |
| Ninhydrin | Ninhydrin | 565 | 1-60 | 0.1 | 0.5 | 99.8 ± 0.35[3] |
| Fe(III) Complex | Iron(III) Chloride | 260 | 8.1-162.5 | 2 | - | -[4] |
| Copper Sulphate/Nitric Acid | - | 234 | 10-120 ppm | 4.242 ppm | 12.857 ppm | 99.9 ± 0.964[5] |
Table 2: Chromatographic Methods
| Method | Derivatizing Reagent | Detection | Linearity Range | LOD | LOQ |
| HPLC-UV | o-phthalaldehyde (OPA) | 333 nm | - | - | - |
| HPLC-FD | o-phthalaldehyde (OPA) | - | - | - | 0.6 ng/mL (in urine)[6][7] |
| HPLC-MS/MS | Trimethylsilyl diazomethane | MS/MS | 2.015–793.333 ng/mL | 0.504 ng/mL | 2.015 ng/mL[8] |
| UPLC-MS/MS | - | MS/MS | 4.1386-262.9557 ng/mL | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the published literature and should be adapted and validated for specific laboratory conditions.
Spectrophotometric Method using NBD-Cl (Method I)
-
Standard Solution Preparation: Prepare a standard stock solution of alendronate.
-
Derivatization:
-
Transfer aliquots of the standard solution (to achieve concentrations of 1.0-20.0 µg/mL) to a series of 10 mL volumetric flasks.
-
Add 1 mL of borate buffer (pH 10.7) and 1.2 mL of 0.2% w/v NBD-Cl solution to each flask.
-
Heat the solutions in a water bath at 70°C for 25 minutes.[1]
-
Cool the flasks under tap water and add 0.2 mL of concentrated HCl.
-
Bring the volume up to 10 mL with methanol.
-
-
Measurement: Measure the absorbance at 472 nm against a reagent blank.[1]
HPLC-MS/MS Method with Trimethylsilyl Diazomethane Derivatization
-
Sample Preparation (Human Plasma):
-
The method uses trimethylsilyl diazomethane for derivatization.[8]
-
-
Chromatographic Conditions:
-
The specific column, mobile phase, and gradient are not detailed in the abstract but would be a critical part of method replication.
-
-
Mass Spectrometric Detection:
-
The specific mass transitions for alendronate and the internal standard (Pamidronate disodium) are monitored.[8]
-
-
Validation:
-
The method was validated for selectivity, linearity, limit of detection (LOD), lower limit of quantification (LLOQ), accuracy, precision, carryover, stability, matrix effect, and recovery.[8]
-
HPLC with Fluorescence Detection (HPLC-FD) using OPA
-
Derivatization: The method is based on the derivatization of alendronate with o-phthalaldehyde (OPA).[6][7]
-
Detection: Fluorescence detection is employed for quantification.[6][7]
-
Application: This method has been successfully applied to the quantification of alendronate in urine.[6][7]
Methodology Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflow of an inter-laboratory comparison and a typical derivatization reaction pathway for alendronate analysis.
Caption: A flowchart illustrating the typical stages of an inter-laboratory comparison study.
Caption: A simplified pathway of alendronate derivatization for analytical detection.
References
- 1. Validated spectrophotometric methods for determination of Alendronate sodium in tablets through nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopic and HPLC methods for the determination of alendronate in tablets and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Performance Evaluation of Alendronic Acid-d6 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Alendronic acid-d6 as an internal standard in the bioanalysis of Alendronic acid in various biological matrices. The information presented is supported by experimental data from published studies, offering a comprehensive resource for researchers in the field.
Introduction
Alendronic acid, a bisphosphonate, is widely used in the treatment of osteoporosis and other bone-related diseases.[1][2][3][4] Accurate quantification of Alendronic acid in biological matrices such as plasma and urine is crucial for pharmacokinetic and bioequivalence studies. Due to its high polarity and ionic nature, the analysis of Alendronic acid presents significant challenges.[5] The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach to ensure the accuracy and reliability of bioanalytical methods.[5][6] This guide evaluates the performance of this compound in compensating for matrix effects and variability during sample preparation and analysis.
Experimental Workflow
The analysis of Alendronic acid in biological matrices using this compound as an internal standard typically involves sample preparation, chromatographic separation, and detection by mass spectrometry. A generalized workflow is depicted below.
Performance Data in Human Plasma
The use of this compound as an internal standard has been validated in numerous studies for the quantification of Alendronic acid in human plasma. The following table summarizes key performance parameters from published LC-MS/MS methods.
| Parameter | Alendronic Acid | This compound (IS) | Method Highlights | Reference |
| Recovery | 82.20% | 85.25% | Liquid-Liquid Extraction (LLE) | |
| 87.6% - 99.4% | Consistent with analyte | Solid-Phase Extraction (SPE) and derivatization | [7] | |
| 41.1% - 51.2% | Not specified | MonoSpin™ SAX extraction and methylation | [8][9] | |
| Linearity Range | 4.1386 - 262.9557 ng/mL | - | UPLC-MS/MS | |
| 0.200 - 30.0 ng/mL | - | LC-MS/MS with derivatization | [7][10] | |
| 2.0 - 100 ng/0.5 mL | - | Metal-free HPLC-MS/MS with methylation | [8][9] | |
| Lower Limit of Quantification (LLOQ) | 4.1386 ng/mL | - | UPLC-MS/MS | |
| 0.200 ng/mL | - | LC-MS/MS with derivatization | [7][10] | |
| 1.0 ng/0.5 mL | - | Metal-free HPLC-MS/MS with methylation | [8][9] | |
| Precision (%CV) | < 6.12% | - | UPLC-MS/MS | |
| Intra-day: < 7.3%, Inter-day: < 8.9% | - | LC-MS/MS with derivatization | [7][10] | |
| ≤ 8.5% | - | Metal-free HPLC-MS/MS with methylation | [8][9] | |
| Accuracy | 97.8% - 106.7% | - | LC-MS/MS with derivatization | [7][10] |
Performance Data in Human Urine
Alendronic acid is primarily excreted through urine, making it a key matrix for bioanalysis.[2] The performance of this compound in urine samples is summarized below.
| Parameter | Alendronic Acid | This compound (IS) | Method Highlights | Reference |
| Recovery | 97.0% - 98.7% | Not specified | Derivatization with diazomethane | [5][11] |
| Linearity Range | Not specified | - | HPLC/ESI-MS | [11] |
| Lower Limit of Detection (LOD) | 0.250 ng/mL | - | HPLC/ESI-MS | [5][11] |
| Precision (%CV) | < 5.0% | - | HPLC/ESI-MS | [5][11] |
| Accuracy | 93.4% - 107.0% | - | HPLC/ESI-MS | [5][11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are summarized protocols from the cited literature.
Method 1: UPLC-MS/MS in Human Plasma
-
Sample Preparation: Liquid-liquid extraction.
-
Internal Standard: this compound.
-
Chromatography: Luna 3µ HILIC 200A (100 mm × 2.0 mm) column.
-
Mobile Phase: Acetonitrile and Buffer-1 (70:30, v/v) at a flow rate of 0.4 mL/min.
-
Detection: Mass spectrometry (details not specified).
Method 2: LC-MS/MS in Human Plasma with Derivatization [7][10]
-
Sample Preparation: Solid-phase extraction on a weak anion-exchange cartridge, integrated with derivatization using trimethylsilyldiazomethane.
-
Internal Standard: d6-alendronic acid.
-
Chromatography: Capcell PAK-C18 column.
-
Detection: Qtrap 5500 triple quadrupole mass spectrometer.
-
MRM Transitions: Alendronic acid derivative: m/z 348.2 → 289.0; d6-alendronic acid derivative: m/z 354.2 → 295.0.
Method 3: HPLC/ESI-MS in Human Urine with Derivatization [5][11]
-
Sample Preparation: 'On-cartridge' derivatization with diazomethane.
-
Internal Standard: d6 alendronate.
-
Chromatography: Reversed-phase chromatography after derivatization increased the hydrophobicity of the analyte and internal standard.
-
Mobile Phase: Acetonitrile and 40 mM ammonium acetate buffer (75:25, v/v).
-
Detection: Mass spectrometry (details not specified).
Comparison with Alternatives
While this compound is the most common internal standard, other approaches have been used for the analysis of Alendronic acid.
-
Structural Analogs as Internal Standards: Pamidronate has been used as an internal standard.[12] However, stable isotope-labeled internal standards like this compound are generally preferred as they more closely mimic the analyte's behavior during extraction and ionization, providing better compensation for matrix effects.[5]
-
Methods without Internal Standards: Some spectrophotometric and HPLC methods with UV or fluorescence detection have been developed.[13][14] These methods often require derivatization to achieve sufficient sensitivity and may be more susceptible to matrix interferences and variability compared to LC-MS/MS methods using a stable isotope-labeled internal standard.
Conclusion
The data presented in this guide demonstrates that this compound is a highly effective internal standard for the quantitative analysis of Alendronic acid in biological matrices. Its use in conjunction with LC-MS/MS provides sensitive, accurate, and precise methods essential for clinical and pharmaceutical research. The consistent recovery and ability to compensate for matrix effects make it a superior choice over structural analogs or methods lacking an internal standard. Researchers developing bioanalytical methods for Alendronic acid can confidently utilize this compound to ensure the reliability of their results.
References
- 1. Differences between the bisphosphonates for the prevention and treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alendronate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Comparative effectiveness of alendronate and zoledronic acid on bone mass improvement in transfusion-dependent thalassemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electrochemsci.org [electrochemsci.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bioequivalence of generic alendronate sodium tablets (70 mg) to Fosamax® tablets (70 mg) in fasting, healthy volunteers: a randomized, open-label, three-way, reference-replicated crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly sensitive determination of alendronate in human plasma and dialysate using metal-free HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Validated spectrophotometric methods for determination of Alendronate sodium in tablets through nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Bioequivalence Assessment of Alendronate Formulations Utilizing a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alendronate formulations based on their bioequivalence, with a focus on analytical methodologies employing a deuterated internal standard. The information presented herein is intended to support research and development efforts in the pharmaceutical field. Experimental data, detailed protocols, and visual workflows are provided to facilitate a comprehensive understanding of the bioequivalence assessment process for this widely used bisphosphonate.
Quantitative Bioequivalence Data
The bioequivalence of a generic 70 mg alendronate sodium tablet was compared to the reference product, Fosamax®, in a randomized, open-label, three-way, reference-replicated crossover study involving healthy volunteers. The pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), were determined to assess bioequivalence.[1][2] The use of a reference-scaled average bioequivalence (RSABE) approach was employed due to the high intra-subject variability of alendronate.[1][2]
| Pharmacokinetic Parameter | Test Formulation (70 mg Alendronate) | Reference Formulation (Fosamax® 70 mg) | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| AUC0-t (ng·h/mL) | 150.36 ± 82.90 | 148.15 ± 85.97 | 1.00 | 85.31% - 117.15% |
| Cmax (ng/mL) | 64.78 ± 43.76 | 56.62 ± 31.95 | 1.08 | 90.35% - 129.04% |
Experimental Protocols
The determination of alendronate concentrations in biological matrices for bioequivalence studies requires a robust and sensitive analytical method. The following protocols outline a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a deuterated internal standard (Alendronic acid-d6).[3][4][5][6]
Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
Due to the polar nature of alendronate, derivatization is typically necessary to achieve adequate retention and sensitivity in reversed-phase chromatography.[7]
-
Materials:
-
Human plasma samples
-
This compound (internal standard)
-
Weak anion-exchange solid-phase extraction (SPE) cartridges
-
Trimethylsilyldiazomethane (derivatizing agent)
-
Methanol
-
1 M HCl
-
Mobile phase solution
-
-
Procedure:
-
To 500 µL of plasma, add the internal standard (e.g., 100 µL of 315 ng/mL d6-alendronate).
-
Condition the weak anion-exchange SPE cartridge.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
During the extraction process, introduce trimethylsilyldiazomethane to derivatize the alendronate and the internal standard on the solid phase.
-
Elute the derivatized analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 300 µL of the mobile phase for LC-MS/MS analysis.[1]
-
Chromatographic Separation: Liquid Chromatography
-
Instrumentation:
-
Mobile Phase:
-
A: Acetonitrile with 0.1% formic acid
-
B: 10 mM ammonium acetate with 0.1% formic acid[6]
-
-
Gradient Elution:
-
A gradient program is used to achieve optimal separation. An example gradient starts with 15% A, increasing to 90% A, followed by re-equilibration.[6]
-
Detection: Tandem Mass Spectrometry (MS/MS)
-
Instrumentation:
-
Triple quadrupole mass spectrometer
-
-
Ionization Mode:
-
Electrospray Ionization (ESI) in positive mode.
-
-
Multiple Reaction Monitoring (MRM) Transitions:
Visualizing the Process
To further clarify the experimental workflow and the chemical structures involved, the following diagrams are provided.
Caption: Experimental workflow for alendronate bioequivalence assessment.
Caption: Chemical structures of Alendronic Acid and its deuterated standard.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Bioequivalence of generic alendronate sodium tablets (70 mg) to Fosamax® tablets (70 mg) in fasting, healthy volunteers: a randomized, open-label, three-way, reference-replicated crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trimethylsilyldiazomethane derivatization coupled with solid-phase extraction for the determination of alendronate in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Alendronic acid-d6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Alendronic acid-d6, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of this deuterated bisphosphonate.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is a potent biological agent and can cause skin and eye irritation.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat and additional protective garments to prevent skin exposure.
Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound, as with other bisphosphonates, is to manage it as chemical waste. Never dispose of this compound down the drain. Phosphonates can contribute to the eutrophication of waterways.
-
Waste Segregation:
-
Collect all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and cleaning materials, in a dedicated and clearly labeled waste container.
-
Do not mix with other incompatible waste streams.
-
-
Container Selection and Labeling:
-
Use a robust, leak-proof waste container made of a material compatible with the chemical.
-
The container must be clearly labeled with the full chemical name: "this compound" and any relevant hazard symbols.
-
Indicate the start date of waste accumulation on the label.
-
-
Waste Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Institutional EHS Consultation:
-
Crucially, consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific protocols and ensure compliance with local, state, and federal regulations.[1]
-
-
Professional Disposal:
Quantitative Disposal Parameters
| Parameter | Guideline |
| Drain Disposal | Strictly prohibited. |
| Solid Waste (Trash) | Not recommended for laboratory quantities. Consult EHS for guidance on trace amounts. |
| Container Type | Dedicated, compatible, and properly sealed chemical waste container. |
| Labeling | Must include full chemical name ("this compound") and hazard symbols. |
Considerations for the Deuterated Form (d6)
While this compound is chemically similar to its non-deuterated counterpart, the presence of deuterium isotopes does not alter its fundamental chemical hazards or the recommended disposal route as a chemical waste. However, it is worth noting that deuterium and its compounds can be subject to specific regulations, particularly concerning their use in nuclear applications and for import/export. For the small quantities typically used in a research laboratory setting, these regulations are unlikely to impact disposal procedures, but it underscores the importance of adhering to institutional and local guidelines.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Alendronic Acid-d6
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate and essential safety and logistical information for the handling of Alendronic acid-d6 in a laboratory setting. It includes procedural guidance on personal protective equipment, operational handling, and disposal, designed to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is a deuterated form of Alendronic acid, a potent bisphosphonate. While specific toxicity data for the deuterated form is not available, it should be handled with the same precautions as the non-deuterated compound. Alendronic acid is classified as a hazardous substance.
Hazard Summary Table
| Hazard Classification | GHS Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[2] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 1 (Bone) | Causes damage to organs (Bone).[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure. |
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₄H₇D₆NO₇P₂ |
| Molecular Weight | 255.13 g/mol |
| Appearance | White to off-white solid/powder |
| pH | 4.5 - 5 (1% aqueous solution)[2] |
| Melting Point | 250 - 280 °C (decomposes)[2] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, and ingestion.
PPE Requirements Table
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978). | Prevents skin contact with the potent compound. Double gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects eyes from dust particles and potential splashes. A face shield offers broader facial protection.[3] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher (e.g., PAPR) for handling powders outside of a containment enclosure. | Minimizes the risk of inhaling fine powder particles.[4][5] |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a low-linting material. | Protects personal clothing and skin from contamination. The back-closing design offers better frontal protection. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the handling area. |
Operational Plan for Safe Handling
Handling potent compounds like this compound requires stringent engineering controls and meticulous laboratory practices.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Designated Area: All work with this compound powder must be conducted in a designated area with restricted access. This area should be equipped with a chemical fume hood or a ventilated balance enclosure.
-
Pre-Handling Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Gather all required equipment, including spatulas, weigh boats, and containers.
-
Prepare a decontamination solution (e.g., 10% bleach solution followed by a rinse with a suitable solvent like ethanol or water, depending on the surface).
-
-
Weighing the Compound:
-
Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to contain any airborne powder.
-
Use disposable weigh boats to minimize contamination of the balance.
-
-
Preparing Solutions:
-
If preparing a solution, add the solvent to the weighed powder slowly to avoid generating dust.
-
All solution preparation should be done within a chemical fume hood.
-
-
Post-Handling Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Wipe down the work area with the prepared decontamination solution.
-
Carefully doff PPE, avoiding self-contamination, and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Disposal Procedures Table
| Waste Stream | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. Dispose of through a certified hazardous waste management service. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated, sealed hazardous waste container. Do not dispose of in regular laboratory trash. |
| Contaminated PPE (gloves, gown, etc.) | Collect in a labeled hazardous waste bag and seal it. Dispose of as hazardous waste. |
| Aqueous Solutions | Depending on local regulations, small quantities may be treatable. However, it is generally recommended to collect all solutions containing this compound in a labeled hazardous waste container for collection by a certified disposal service. Do not pour down the drain. |
Waste Management Workflow Diagram
Caption: Disposal workflow for this compound and associated waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
